Technical Documentation Center

Methyl 2-bromo-3-cyanobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-bromo-3-cyanobenzoate
  • CAS: 1261796-94-4

Core Science & Biosynthesis

Foundational

Advanced Application and Synthesis of Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) in Pharmaceutical Development

Executive Summary In modern medicinal chemistry, the design of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, orthogonally reactive building blocks. Methyl 2-bromo-3-cyanobenzoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, orthogonally reactive building blocks. Methyl 2-bromo-3-cyanobenzoate (CAS:) has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and Janus kinase (JAK) inhibitors.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical profiling, retrosynthetic logic, and standardized handling of this compound. The goal is to equip drug development professionals with a self-validating framework for integrating this molecule into high-throughput synthesis and scale-up manufacturing.

Physicochemical Profiling & Structural Causality

The utility of Methyl 2-bromo-3-cyanobenzoate stems from its dense functionalization. The spatial arrangement of the ester, bromo, and cyano groups on the benzene ring dictates its reactivity profile. The electron-withdrawing nature of the cyano and ester groups significantly depletes the electron density of the aromatic ring, making the C2-bromo position highly susceptible to oxidative addition by transition metals.

Quantitative Data Summary
PropertyValue / SpecificationMechanistic Implication
CAS Number Unique registry identifier for procurement and compliance.
Molecular Formula C9H6BrNO2Defines the stoichiometric mass for reaction planning.
Molecular Weight 240.05 g/mol Utilized for precise molarity calculations in catalysis.
SMILES O=C(OC)C1=CC=CC(C#N)=C1BrEnables computational modeling and docking studies.
InChIKey SVPWCBVPTMSALB-UHFFFAOYSA-NStandardized structural hash for database cross-referencing.
H-Bond Acceptors 3 (Ester: 2, Nitrile: 1)Influences target binding affinity in final drug scaffolds.
H-Bond Donors 0Prevents unwanted hydrogen-bonding interference during coupling.

Retrosynthetic Strategy and Forward Synthesis

The synthesis of Methyl 2-bromo-3-cyanobenzoate must be carefully controlled to prevent the hydrolysis of the sensitive nitrile group. The most reliable industrial route involves the Sandmeyer reaction of an aniline derivative, followed by esterification.

Causality in Synthesis Design

Starting from 2-amino-3-cyanobenzoic acid, the primary amine is diazotized using sodium nitrite and a strong acid. The critical choice here is using hydrobromic acid (HBr) rather than hydrochloric acid, ensuring that the subsequent copper(I) bromide (CuBr) mediated radical substitution yields the pure bromo-derivative without chloride contamination. The final step involves Fischer esterification. Methanol is used in vast excess to drive the equilibrium forward, while sulfuric acid acts as the catalyst. Temperature control (<65°C) is strictly maintained to prevent the acid-catalyzed hydration of the nitrile to an amide.

Synthesis A 2-Amino-3-cyanobenzoic acid (Starting Material) B Sandmeyer Reaction (NaNO2, HBr, CuBr) A->B C 2-Bromo-3-cyanobenzoic acid (Intermediate) B->C D Esterification (MeOH, H2SO4) C->D E Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) D->E

Retrosynthetic and forward synthesis workflow for Methyl 2-bromo-3-cyanobenzoate.

Orthogonal Reactivity in Drug Development

The true power of this building block lies in its orthogonal reactivity . In pharmaceutical development, particularly in the synthesis of , chemists can selectively address one functional group without disturbing the others.

  • The Bromo Group: Serves as the primary handle for C-C or C-N bond formation via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The Cyano Group: Can be selectively reduced to a primary amine (via catalytic hydrogenation) or subjected to nucleophilic addition to form amidines, which are critical pharmacophores in kinase inhibitors.

  • The Methyl Ester: Acts as a latent carboxylic acid. It protects the acidic proton during basic cross-coupling conditions and can be subsequently saponified to allow for amide bond formation with complex amines.

Reactivity Core Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation at C2) Core->Suzuki Pd(dppf)Cl2, Base Saponification Ester Hydrolysis (Carboxylic Acid Formation) Core->Saponification LiOH, THF/H2O Reduction Nitrile Reduction (Primary Amine Formation) Core->Reduction H2, Pd/C or LiAlH4 ROCK ROCK Inhibitor Scaffolds Suzuki->ROCK Kinase Janus Kinase (JAK) Inhibitors Suzuki->Kinase

Orthogonal reactivity pathways and downstream pharmaceutical applications.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the selective C2-arylation of Methyl 2-bromo-3-cyanobenzoate.

Objective

Achieve selective C-C bond formation at the C2 position while preserving the C3-cyano and C1-methyl ester moieties.

Causality of Reagents
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle. This accelerates the reductive elimination step and stabilizes the palladium center against the intense steric bulk created by the adjacent ortho-cyano and ortho-ester groups.

  • Base (K₂CO₃): A mild, aqueous base is strictly required. Stronger bases (like NaOH or KOtBu) would cause premature saponification of the methyl ester or attack the nitrile.

  • Solvent (1,4-Dioxane/H₂O): Dioxane provides excellent solubility for the organic substrates, while water is necessary to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology
  • Reaction Setup & Degassing

    • Action: Charge a Schlenk flask with Methyl 2-bromo-3-cyanobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Add a 4:1 mixture of 1,4-Dioxane and 2M aq. K₂CO₃.

    • Causality: Degassing via three freeze-pump-thaw cycles or vigorous argon sparging is critical. Ambient oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, stalling the catalytic cycle and leading to protodeboronation of the boronic acid.

  • Thermal Activation

    • Action: Heat the reaction mixture to 80°C under an argon atmosphere for 4-6 hours.

    • Causality: 80°C provides the exact thermal energy required to overcome the activation barrier of oxidative addition into the sterically hindered C-Br bond, without inducing thermal degradation or oligomerization of the nitrile group.

  • Self-Validating Reaction Monitoring

    • Action: Monitor the reaction via LC-MS.

    • Validation: The reaction is deemed complete when the starting material peak (m/z 240/242 isotopic pattern) completely disappears, replaced by the cross-coupled product mass. The retention of the ester is confirmed by the absence of the corresponding carboxylic acid mass (M-14).

  • Workup and Purification

    • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Analytical Validation (NMR)

    • Action: Perform ¹H NMR (CDCl₃) on the purified product.

    • Validation: Confirm the preservation of the ester by verifying the presence of the sharp singlet at ~3.9 ppm (3H, -OCH₃). The successful coupling is validated by the appearance of new aromatic proton signals corresponding to the introduced aryl group, and the shift of the original benzoate aromatic protons.

Safety, Handling, and Regulatory Compliance

When integrating this compound into laboratory workflows, adherence to Global Harmonized System (GHS) protocols is mandatory. According to standardized chemical substance databases [2], Methyl 2-bromo-3-cyanobenzoate presents specific occupational hazards:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled. All handling must occur within a certified fume hood using nitrile gloves and appropriate respiratory protection.

  • Skin Irrit. 2 & Eye Irrit. 2A (H315, H319): Causes localized irritation. In case of exposure, immediate flushing with copious amounts of water is required.

  • STOT SE 3 (H336): May cause drowsiness or dizziness. Proper laboratory ventilation is non-negotiable to prevent central nervous system depression during scale-up operations.

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong bases which could trigger unwanted hydrolysis.

References

  • NextSDS. "methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information". NextSDS Substance Database. URL: [Link]

  • Google Patents. "CN107108581A - Tethered benzamide derivatives as potent ROCK inhibitors". World Intellectual Property Organization.
Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-3-cyanobenzoate

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-bromo-3-cyanobenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-3-cyanobenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] A thorough understanding of its solubility in different solvents is fundamental for the optimization of reaction conditions, purification processes, and formulation development. This technical guide addresses the current landscape of solubility data for methyl 2-bromo-3-cyanobenzoate. Due to the limited availability of precise quantitative solubility data in public literature, this document provides a detailed, state-of-the-art experimental protocol for researchers to determine these values accurately. Furthermore, it offers insights into predicting solubility based on the structural characteristics of the molecule and data from analogous compounds.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The solubility of a compound in a given solvent is a critical physical property that dictates its behavior in a chemical system.[3] For a synthetic intermediate like methyl 2-bromo-3-cyanobenzoate, solubility data is paramount for several aspects of its application:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solvent.

  • Purification: Techniques such as crystallization and chromatography, which are essential for isolating and purifying a compound, are entirely reliant on differential solubility.[3]

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates can significantly impact its bioavailability and the choice of delivery vehicle.

Given its utility as a synthetic intermediate, a comprehensive understanding of the solubility of methyl 2-bromo-3-cyanobenzoate is indispensable for chemists and pharmaceutical scientists.

Physicochemical Profile of Methyl 2-bromo-3-cyanobenzoate

A foundational understanding of the molecule's structure is essential for predicting its solubility.

PropertyValueSource
Chemical Name Methyl 2-bromo-3-cyanobenzoate[4]
CAS Number 1261796-94-4[4]
Molecular Formula C₉H₆BrNO₂[5]
Molecular Weight 239.05 g/mol [5]
Predicted XlogP 2.2[5]

The presence of a polar cyano group and an ester functionality, combined with a non-polar aromatic ring and a bromine atom, gives methyl 2-bromo-3-cyanobenzoate a moderately polar character. The predicted XlogP value of 2.2 suggests a preference for organic solvents over water.

Estimated Solubility Profile

SolventPredicted SolubilityRationale
Water InsolubleAromatic esters of this size are typically insoluble in water. For instance, the structurally similar methyl 4-bromobenzoate is reported as insoluble in water.[7]
Methanol SolubleThe polarity of methanol should allow for good solvation of the ester and cyano groups. A safety data sheet for the related methyl 4-acetamido-5-bromo-2-methoxybenzoate indicates slight solubility in methanol; a higher solubility is anticipated for the less complex target molecule.[7]
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of methyl 2-bromo-3-cyanobenzoate. Methyl 4-bromobenzoate is soluble in ethanol.[7]
Acetone SolubleAs a polar aprotic solvent, acetone is expected to be a good solvent. Methyl 4-bromobenzoate is soluble in acetone.[7]
Ethyl Acetate SolubleEsters generally exhibit good solubility in other esters like ethyl acetate.[7]
Dichloromethane SolubleHalogenated aromatic compounds typically demonstrate good solubility in chlorinated solvents.[7]
Toluene SolubleThe aromatic nature of toluene should facilitate the dissolution of the benzene ring of the solute. A product page for methyl 4-bromo-2-methoxybenzoate states it is "soluble in Toluene".[7]
Hexane Sparingly SolubleThe significant polarity imparted by the ester and cyano groups will likely limit solubility in non-polar aliphatic hydrocarbons like hexane.[7]
Diethyl Ether SolubleMethyl 4-bromobenzoate is soluble in ether.[7]

Disclaimer: The information presented in this table is an estimation based on the solubility of analogous compounds and should be used as a preliminary guide. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Determining Equilibrium Solubility

To address the absence of concrete data, the following is a detailed, step-by-step protocol for the experimental determination of the equilibrium solubility of methyl 2-bromo-3-cyanobenzoate. The widely accepted shake-flask method is described, which is a foundational technique in pharmaceutical and chemical research.[6]

Objective

To determine the equilibrium solubility of methyl 2-bromo-3-cyanobenzoate in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment
  • Methyl 2-bromo-3-cyanobenzoate (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_standards Prepare Standard Solutions quantify Quantify Against Calibration Curve prep_standards->quantify Calibration Curve prep_sample Add Excess Solid to Solvent incubate Incubate at Constant Temperature (e.g., 24-72h with agitation) prep_sample->incubate centrifuge Centrifuge to Pellet Undissolved Solid incubate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant hplc_analysis Analyze Filtrate by HPLC filter_supernatant->hplc_analysis hplc_analysis->quantify

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[6]

Detailed Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of methyl 2-bromo-3-cyanobenzoate and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a high concentration.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid methyl 2-bromo-3-cyanobenzoate to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.[6]

    • Record the initial mass of the compound added.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials.[6]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.[6]

  • Analysis:

    • Analyze the clear, saturated filtrate using a validated HPLC method. High-Performance Liquid Chromatography is a common and accurate method for this purpose.[6]

    • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the filtered sample solution into the HPLC system and determine its peak area.

    • Using the calibration curve, determine the concentration of methyl 2-bromo-3-cyanobenzoate in the saturated solution.

Data Reporting

The solubility should be reported in standard units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.[6]

Causality in Experimental Design: A Deeper Look

The described protocol is not merely a series of steps but a self-validating system built on established scientific principles.

  • Use of Excess Solute: This ensures that the solvent is fully saturated, and the measured concentration represents the true equilibrium solubility.

  • Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Prolonged Equilibration: Reaching a true equilibrium between the solid and dissolved states can be a slow process. A 24-72 hour agitation period is generally sufficient to achieve this.

  • Centrifugation and Filtration: These steps are vital for the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC provides a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution, ensuring the accuracy of the final result.[6]

Conclusion

While direct, publicly available solubility data for methyl 2-bromo-3-cyanobenzoate is currently lacking, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the physicochemical properties of the molecule and leveraging data from analogous compounds, a reasonable estimation of its solubility can be made. More importantly, the detailed experimental protocol outlined herein provides a clear and scientifically sound methodology for determining precise solubility values. Adherence to this protocol will empower researchers to generate the critical data needed to optimize their synthetic and formulation processes, ultimately accelerating their research and development efforts.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information. (n.d.). NextSDS.
  • Methyl 2-bromo-3-cyanobenzoate (C9H6BrNO2). (n.d.). PubChemLite.
  • Methyl 2-bromo-3-nitrobenzoate. (n.d.). Chem-Impex.
  • An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents. (n.d.). Benchchem.
  • Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1. (n.d.). Punagri.

Sources

Foundational

Synthesis of Methyl 2-bromo-3-cyanobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) is a highly functionalized, tri-substituted benzene derivative that serves as a critical building block in advanced organic synthesis and drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) is a highly functionalized, tri-substituted benzene derivative that serves as a critical building block in advanced organic synthesis and drug discovery[1]. Featuring orthogonal reactive sites—an ester, an aryl bromide, and a nitrile—this intermediate is heavily utilized in the development of complex active pharmaceutical ingredients (APIs). Most notably, its structural motif is a key precursor in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as the clinical candidate Pamiparib (BGB-290), which is used in targeted oncology therapies[2].

This whitepaper outlines a robust, field-proven, two-step synthetic workflow to generate Methyl 2-bromo-3-cyanobenzoate from commercially available starting materials, prioritizing chemoselectivity, scalability, and process safety.

Retrosynthetic Analysis & Strategy

The most scalable approach to synthesizing Methyl 2-bromo-3-cyanobenzoate relies on the Sandmeyer cyanation of an aniline precursor. The retrosynthetic disconnection leads directly back to Methyl 3-amino-2-bromobenzoate , which can be reliably accessed via the chemoselective reduction of the commercially available Methyl 2-bromo-3-nitrobenzoate [3].

Retrosynthesis Target Methyl 2-bromo-3-cyanobenzoate Intermediate Methyl 3-amino-2-bromobenzoate Target->Intermediate Sandmeyer Cyanation SM Methyl 2-bromo-3-nitrobenzoate Intermediate->SM Chemoselective Nitro Reduction

Caption: Retrosynthetic strategy for Methyl 2-bromo-3-cyanobenzoate.

Step 1: Chemoselective Reduction of the Nitro Group

Mechanistic Rationale

The conversion of Methyl 2-bromo-3-nitrobenzoate to Methyl 3-amino-2-bromobenzoate requires a highly chemoselective reducing agent. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly contraindicated; the palladium catalyst will readily insert into the activated C–Br bond, leading to catastrophic hydrodehalogenation. To preserve the aryl bromide, a mild single-electron transfer (SET) reductant such as Tin(II) chloride ( SnCl2​ ) must be employed[3]. SnCl2​ selectively reduces the nitro group to the primary amine without cleaving the adjacent carbon-halogen bond.

Detailed Protocol: Reduction with SnCl2​

Self-Validating System: The reaction progress is visually indicated by the dissolution of the starting material and can be strictly validated via TLC and pH monitoring during workup.

  • Reaction Setup : In a 1 L round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-bromo-3-nitrobenzoate (12.9 g, 49.5 mmol) in a 0.2 M solution of Methanol (225 mL).

  • Reagent Addition : Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 42 g, 223 mmol) and water (5.3 g, 243 mmol) to the methanolic solution[3].

  • Thermal Activation : Heat the mixture to reflux (approx. 65 °C) under vigorous stirring for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the high- Rf​ nitro starting material is entirely consumed.

  • Quench & Filtration : Cool the reaction to room temperature. Add 20 g of diatomaceous earth (Celite) to the flask to act as a binding agent for the insoluble tin oxides. Dilute the mixture with 1 L of dichloromethane (DCM).

  • Biphasic Partitioning (Critical Step) : Slowly add 150 mL of 3 N aqueous NaOH under vigorous stirring.

    • Causality: The base is required to break up the stubborn tin emulsions (converting them to soluble stannate complexes) and to deprotonate the newly formed aniline, ensuring it partitions entirely into the organic DCM layer[3].

  • Workup : Filter the biphasic mixture through a Celite pad. Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Yield : The intermediate, Methyl 3-amino-2-bromobenzoate, is isolated as a clear, amber liquid (approx. 11.4 g, 98% yield)[3].

Step 2: Sandmeyer Cyanation

Mechanistic Rationale

The 4 converts the primary amine into a nitrile via a diazonium intermediate[4]. The transformation proceeds via a radical-nucleophilic aromatic substitution ( SRN​Ar ) mechanism. Cu(I)CN acts as both a catalyst and a cyanide source, transferring an electron to the diazonium salt to release N2​ gas and form an aryl radical. The radical rapidly abstracts a cyano group from the Cu(II) species to yield the target nitrile[4].

Expert Insight on Chemoselectivity: While aryl bromides can also undergo cyanation (e.g., the Rosenmund-von Braun reaction), that pathway requires extreme temperatures (>150 °C). Because the Sandmeyer cyanation operates between 0 °C and 80 °C, the C–Br bond at position 2 remains completely inert, ensuring perfect regiocontrol[5].

Sandmeyer A Aryl Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B NaNO2, HCl 0-5 °C C Aryl Radical (Ar•) B->C Cu(I)CN -N2 D Aryl Nitrile (Ar-CN) C->D Cu(II)(CN)2 -Cu(I)CN

Caption: Mechanism of the Sandmeyer cyanation via an aryl radical intermediate.

Detailed Protocol: Diazotization and Cyanation

Caution: Diazonium salts are potentially unstable. Cyanide salts are highly toxic. Perform strictly in a well-ventilated fume hood.

  • Diazotization :

    • Suspend Methyl 3-amino-2-bromobenzoate (10.0 g, 43.5 mmol) in a mixture of concentrated HCl (12 mL) and water (40 mL). Cool the suspension to 0–5 °C using an ice-water bath.

    • Dissolve Sodium nitrite ( NaNO2​ , 3.3 g, 47.8 mmol) in 15 mL of cold water.

    • Add the NaNO2​ solution dropwise to the aniline hydrochloride suspension.

    • Validation Check: Maintain the internal temperature strictly below 5 °C to prevent the thermal hydrolysis of the diazonium salt into an unwanted phenol byproduct[4]. Stir for 30 minutes.

  • Preparation of the Sandmeyer Solution :

    • In a separate 500 mL flask, dissolve Copper(I) cyanide (CuCN, 4.7 g, 52.2 mmol) and Potassium cyanide (KCN, 5.7 g, 87.0 mmol) in 50 mL of water.

    • Causality: The addition of KCN forms the soluble K[Cu(CN)2​] complex, which is essential for homogeneous reactivity. Heat this solution to 60 °C[5].

  • Cyanation :

    • Slowly transfer the cold diazonium salt solution into the vigorously stirred CuCN/KCN solution.

    • Validation Check: Vigorous evolution of nitrogen gas ( N2​ ) will occur immediately, confirming the decomposition of the diazonium species into the aryl radical[5].

    • After complete addition, heat the reaction mixture to 70 °C for 1.5 hours to drive the reaction to completion.

  • Workup & Purification :

    • Cool the mixture to room temperature and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic phases sequentially with 10% aqueous ammonia (to solubilize and remove residual copper salts), water, and brine.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure Methyl 2-bromo-3-cyanobenzoate.

Analytical Characterization & Quantitative Data

To ensure the integrity of the synthesized Methyl 2-bromo-3-cyanobenzoate, the following physicochemical properties and analytical markers should be verified against the isolated product[1].

PropertyValue / Description
IUPAC Name Methyl 2-bromo-3-cyanobenzoate
CAS Number 1261796-94-4[1]
Molecular Formula C9​H6​BrNO2​
Molecular Weight 240.05 g/mol
Exact Mass 238.958 Da
SMILES String COC(=O)C1=CC=CC(C#N)=C1Br
Key IR Absorptions ~2230 cm−1 (C≡N stretch), ~1725 cm−1 (C=O ester stretch)

Process Safety & Scale-up Considerations

When translating this workflow from the bench to a kilo-lab or pilot plant, several critical safety parameters must be engineered into the process:

  • Exothermicity Control : The diazotization of the aniline is highly exothermic. On a larger scale, the use of external cooling jackets (e.g., a Mettler-Toledo RC-1 reaction calorimeter setup) and automated, mass-controlled dosing of NaNO2​ are mandatory to prevent thermal runaway and maintain the < 5 °C threshold[5].

  • Gas Evolution Management : The Sandmeyer cyanation step releases stoichiometric amounts of nitrogen gas. Reactors must be equipped with adequate venting and pressure-relief systems to prevent dangerous overpressurization during the diazonium transfer[5].

  • Cyanide Waste Remediation : Aqueous waste streams containing residual cyanides must be strictly segregated. Before disposal, these streams must be treated with sodium hypochlorite (bleach) at a pH > 10 to safely oxidize the highly toxic cyanide ( CN− ) into the significantly less toxic cyanate ( CNO− ).

References

  • methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information Source: NextSDS URL
  • 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 106896-48-4 Source: ChemicalBook URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL
  • Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP)

Sources

Exploratory

Methyl 2-bromo-3-cyanobenzoate: A Versatile Orthogonally Functionalized Building Block for Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Polysubstituted Aromatics In the landscape of modern organic synthesis, particularly within...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. An ideal building block offers a combination of stability, predictable reactivity, and multiple functional groups that can be addressed selectively. Methyl 2-bromo-3-cyanobenzoate (CAS No. 1261796-94-4) has emerged as a preeminent example of such a scaffold.[1][2] Its unique 1,2,3-trisubstituted pattern, featuring an aryl bromide, a nitrile, and a methyl ester, provides a powerful platform for the rapid construction of molecular complexity.

The spatial and electronic arrangement of these groups is key to the molecule's utility. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The cyano and methyl ester groups, both electron-withdrawing, not only influence the reactivity of the aromatic ring but also offer orthogonal pathways for subsequent transformations, such as hydrolysis, reduction, or amidation. This guide provides a comprehensive overview of the synthesis, reactivity, and application of Methyl 2-bromo-3-cyanobenzoate, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical and Safety Data

A foundational understanding of a reagent's properties and hazards is critical for its safe and effective use in a laboratory setting.

PropertyValueSource(s)
CAS Number 1261796-94-4[1][2]
Molecular Formula C₉H₆BrNO₂[2][3]
Molecular Weight 240.05 g/mol [2]
Appearance Solid (Typical)[4]
Storage Sealed in dry, room temperature conditions[2][4]
SMILES O=C(OC)C1=CC=CC(C#N)=C1Br[2]
InChI Key SVPWCBVPTMSALB-UHFFFAOYSA-N[3]

Hazard Summary: Methyl 2-bromo-3-cyanobenzoate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][5] It can cause skin and serious eye irritation.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5]

Core Reactivity: A Triumvirate of Functional Handles

The synthetic power of Methyl 2-bromo-3-cyanobenzoate lies in the distinct reactivity of its three functional groups. The aryl bromide is a prime substrate for cross-coupling, while the cyano and ester moieties provide avenues for a wide range of classical organic transformations.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The bromine atom is the most versatile functional group on the scaffold for building molecular complexity. It readily participates in a host of palladium-catalyzed reactions, which are the cornerstone of modern C-C and C-N bond formation.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]

Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle. An active Pd(0) species undergoes oxidative addition into the C-Br bond of Methyl 2-bromo-3-cyanobenzoate. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Methyl 2-bromo-3-cyanobenzoate + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reagents 1. Combine Heating Heat (e.g., 90 °C) Inert Atmosphere Reagents->Heating 2. React Workup Aqueous Workup Extraction Heating->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 2-Aryl-3-cyanobenzoate Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-phenyl-3-cyanobenzoate

  • Vessel Preparation: To a dry Schlenk flask, add Methyl 2-bromo-3-cyanobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method that avoids the harsh conditions of classical methods like the Goldberg reaction or SₙAr.[11]

Causality and Mechanism: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[12] A key distinction is the crucial role of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP).[13][14] These ligands promote the challenging reductive elimination step that forms the C-N bond, which is often the rate-limiting step, especially for less nucleophilic amines or sterically hindered substrates.[12] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active palladium-amido intermediate.[14]

Buchwald_Hartwig_Amination title Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd [Ar-Pd(II)(L)₂-Br] Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArBr R-Br (Building Block) ArBr->OxAdd Amine R'₂NH Amine->OxAdd Base Base Base->OxAdd Product R-NR'₂ Amido [Ar-Pd(II)(L)₂-NR'₂] Amido Complex OxAdd->Amido Ligand Exchange & Deprotonation Amido->Pd0 Amido->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 2-(phenylamino)-3-cyanobenzoate

  • Vessel Preparation: To an oven-dried, resealable Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

  • Reagent Addition: Add Methyl 2-bromo-3-cyanobenzoate (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.05 eq.).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (e.g., aniline, 1.2 eq.).

  • Reaction: Heat the sealed tube in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.[12]

  • Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While cross-coupling reactions are often preferred, the SₙAr mechanism provides an alternative pathway for substitution. For an SₙAr reaction to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[15][16][17]

Causality and Mechanism: In Methyl 2-bromo-3-cyanobenzoate, the cyano group is meta to the bromine, and the ester group is ortho. The ortho ester provides some activation, but it is less powerful than a nitro group. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] The negative charge is delocalized, with stabilization provided by the EWGs. In the second, typically fast, step, the leaving group (bromide) is expelled, restoring aromaticity.[15] Due to the substitution pattern, SₙAr reactions with this substrate generally require more forcing conditions (higher temperatures, stronger nucleophiles) compared to palladium-catalyzed methods.[18]

Orthogonal Transformations of the Cyano and Ester Groups

A key advantage of this building block is the ability to modify the cyano and ester functions after the primary C-Br bond has been functionalized.

  • Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH in THF/H₂O). The cyano group is more robust but can be hydrolyzed to a carboxylic acid under more vigorous acidic or basic conditions (e.g., concentrated HCl or 6M NaOH at reflux).

  • Reduction: The cyano group can be reduced to a primary amine (e.g., using H₂/Raney Nickel or LiAlH₄). The ester can be reduced to a primary alcohol (e.g., using LiAlH₄ or DIBAL-H). The choice of reducing agent is critical for selectivity.

  • Amidation: The ester can be directly converted to an amide via aminolysis, often requiring heat or specific catalysts.

Applications in Target-Oriented Synthesis: A Case Study

The true value of a building block is demonstrated by its application in the synthesis of complex, high-value molecules. While direct literature examples for the synthesis of marketed drugs using Methyl 2-bromo-3-cyanobenzoate are specific, its structural motifs are highly relevant. For instance, the closely related 2-bromo-3-nitrobenzoate scaffold is a key intermediate in synthesizing compounds with anti-inflammatory and analgesic properties.[19] The strategic logic is directly transferable.

Hypothetical Workflow: Synthesis of a Fused Heterocyclic Scaffold

Let's consider a hypothetical synthesis of a novel kinase inhibitor scaffold, demonstrating a logical sequence of reactions starting from our building block.

Target_Synthesis cluster_synthesis Multi-step Synthesis from Building Block Start Methyl 2-bromo-3-cyanobenzoate Step1 Suzuki Coupling (with Heteroarylboronic Acid) Start->Step1 Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 Cyano Group Reduction (e.g., H₂/Raney Ni) Intermediate1->Step2 Intermediate2 Aminomethyl Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Amine attacks Ester) Intermediate2->Step3 Product Fused Heterocyclic Core (e.g., Dihydropyridoisoindolone) Step3->Product

Caption: A logical synthetic sequence exploiting the building block's functionality.

  • C-C Bond Formation: A Suzuki coupling is performed to install a necessary (hetero)aryl group at the 2-position.

  • Reduction: The cyano group is selectively reduced to a primary aminomethyl group.

  • Cyclization: The newly formed amine can undergo an intramolecular cyclization by attacking the methyl ester, forming a lactam and thus constructing a complex, fused heterocyclic system common in medicinal chemistry.

This sequence highlights the power of orthogonal functional groups, allowing for a planned and efficient construction of a complex molecular architecture from a simple, commercially available starting material.

Conclusion and Future Outlook

Methyl 2-bromo-3-cyanobenzoate is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its trifunctional nature allows for a modular and convergent approach to the synthesis of complex substituted aromatic systems. The well-defined reactivity of the aryl bromide in cross-coupling reactions, combined with the orthogonal potential of the cyano and ester groups, provides a robust platform for generating diverse molecular libraries and constructing advanced intermediates for drug discovery and materials science. As the demand for novel, complex small molecules continues to grow, the utility of such intelligently designed building blocks will only become more critical, enabling chemists to navigate the challenges of modern synthesis with greater efficiency and creativity.

References

  • NextSDS. (n.d.). methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-3-cyanobenzoate (C9H6BrNO2). Retrieved from [Link]

  • Bradsher, C. K., & Hunt, D. A. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 63(8), 2451–2455.
  • PubMed. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Journal of Organic Chemistry, 63(8), 2451-2455.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wölfling, J., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • University of Basrah. (n.d.).
  • Tata, R. R., & Harmata, M. (2018).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from [Link]

  • ResearchGate. (2019, April 2).
  • ResearchGate. (n.d.). 2.2.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Foundational

Strategic Applications of Methyl 2-bromo-3-cyanobenzoate in Medicinal Chemistry: A Technical Guide to Multi-Functional Scaffold Derivatization

Executive Summary In modern medicinal chemistry, the efficiency of drug discovery relies heavily on the strategic selection of multi-functional building blocks. Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) represen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficiency of drug discovery relies heavily on the strategic selection of multi-functional building blocks. Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) represents a highly privileged, dense pharmacophore scaffold. Featuring three orthogonal reactive sites—an electrophilic ester, a transition-metal-labile aryl bromide, and a versatile nitrile—this compound allows for rapid, divergent synthesis of complex molecular architectures. This technical guide explores the structural anatomy, core therapeutic applications, and field-proven experimental workflows for derivatizing this critical intermediate.

Structural Anatomy & Physicochemical Profile

The unique value of methyl 2-bromo-3-cyanobenzoate lies in its 1,2,3-contiguous substitution pattern. This arrangement creates a highly congested steric environment, which is often required to lock molecular conformations in target-binding pockets (e.g., kinase hinge regions).

  • C1 - Methyl Ester: Serves as a primary vector for amidation, saponification, or reduction to an alcohol/aldehyde.

  • C2 - Aryl Bromide: Acts as the linchpin for carbon-carbon or carbon-heteroatom bond formation via palladium or nickel catalysis. The adjacent electron-withdrawing ester and nitrile groups significantly lower the electron density of the C-Br bond, accelerating the oxidative addition step in cross-coupling reactions.

  • C3 - Nitrile: Functions as a precursor for primary amines, amides, or bioisosteric heterocyclic replacements (e.g., tetrazoles).

Quantitative Physicochemical Data

The following table summarizes the core properties of the scaffold, which dictate its behavior in both synthetic workflows and biological environments[1],[2].

PropertyValueSynthetic / Biological Implication
Molecular Formula C9H6BrNO2Highly functionalized low-MW starting material.
Monoisotopic Mass 238.958 DaLeaves ample room for derivatization while staying within Lipinski's Rule of 5.
XLogP (Predicted) 2.2Favorable lipophilicity for membrane permeability.
CAS Number 1261796-94-4Standardized registry identifier.
SMILES COC(=O)C1=CC=CC(=C1Br)C#NUseful for in silico docking and cheminformatics.

Core Medicinal Chemistry Applications

Synthesis of ROCK1/ROCK2 Kinase Inhibitors

Rho-associated protein kinases (ROCK) are critical targets for cardiovascular diseases, glaucoma, and fibrotic disorders. Methyl 2-bromo-3-cyanobenzoate is explicitly utilized in the synthesis of tethered benzamide derivatives acting as potent ROCK inhibitors, as detailed in [3]. In this application, the C1 ester is converted into a complex amide, while the C2 bromide undergoes a Suzuki-Miyaura coupling with pyrazole boronic acids to construct the essential hinge-binding motif of the kinase inhibitor[3].

Generation of Tetrazole Bioisosteres

The C3 nitrile group is a prime candidate for conversion into a 1H-tetrazole. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, famously utilized in Angiotensin II Receptor Blockers (ARBs)[4]. By converting the nitrile to a tetrazole, medicinal chemists can improve the oral bioavailability and half-life of a drug candidate while maintaining the necessary acidic pharmacophore for target engagement[5].

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal functionalization pathways that make this scaffold highly valuable for divergent library synthesis.

G Core Methyl 2-bromo-3-cyanobenzoate (Multi-Functional Scaffold) C1 C1: Methyl Ester (Amidation/Hydrolysis) Core->C1 Pathway A C2 C2: Aryl Bromide (Cross-Coupling) Core->C2 Pathway B C3 C3: Nitrile (Cycloaddition/Reduction) Core->C3 Pathway C ROCK ROCK Inhibitors (Tethered Benzamides) C1->ROCK Aminolysis Biaryl Biaryl Pharmacophores (Suzuki/Buchwald) C2->Biaryl Pd-Catalysis Tetrazole Tetrazole Bioisosteres (Demko-Sharpless) C3->Tetrazole NaN3, ZnBr2

Fig 1. Orthogonal functionalization pathways of Methyl 2-bromo-3-cyanobenzoate.

Experimental Workflows & Mechanistic Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining not just the how, but the why behind each experimental choice.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling (C2-Bromide)

Objective: Arylation of the C2 position to build a biaryl scaffold. Causality & Design: The 1,2,3-substitution pattern creates severe steric hindrance. While the electron-deficient ring accelerates oxidative addition, the subsequent transmetalation and reductive elimination steps are energetically demanding. Therefore, a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is required to stabilize the palladium center and force a geometry that favors reductive elimination[6]. Anhydrous K3PO4 is selected as a mild base; stronger bases (like NaOH) would prematurely hydrolyze the C1 methyl ester[6].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 2-bromo-3-cyanobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure argon (repeat 3x) to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed 1,4-dioxane/water (4:1 v/v) via syringe. The presence of water is critical to dissolve the base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine. The biphasic separation removes the inorganic salts and palladium byproducts.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Zinc-Catalyzed Aqueous Tetrazole Synthesis (C3-Nitrile)

Objective: Conversion of the C3 nitrile to a 1H-tetrazole bioisostere. Causality & Design: Traditional tetrazole syntheses rely on highly toxic tin or silicon azides in harsh organic solvents. This protocol utilizes the , which employs water as a solvent and ZnBr2 as a Lewis acid catalyst[7],[5]. Zinc coordinates to the nitrile nitrogen, lowering its LUMO and making it highly susceptible to [2+3] cycloaddition by the azide ion. Crucially, the aqueous medium acts as a heat sink, and maintaining a slightly alkaline pH (~8) completely prevents the protonation of the azide ion, thereby eliminating the risk of generating explosive and toxic hydrazoic acid (HN3) gas[7].

Step-by-Step Methodology:

  • Preparation: To a heavy-walled round-bottom flask, add Methyl 2-bromo-3-cyanobenzoate (1.0 equiv), NaN3 (1.1 equiv), and ZnBr2 (1.0 equiv).

  • Solvent Addition: Suspend the solid reagents in deionized water (to achieve a 0.5 M concentration relative to the nitrile).

  • Reaction: Equip the flask with a reflux condenser and heat to 100 °C for 24 hours with vigorous stirring. The starting materials will initially be insoluble but will slowly dissolve as the zinc-tetrazole complex forms.

  • Complex Disruption: Cool the reaction to room temperature. Carefully adjust the pH to 1.0 using 3N HCl. This acidic workup is strictly necessary to break the intermediate zinc-tetrazole coordination complex and precipitate the free 1H-tetrazole[8].

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo to yield the high-purity tetrazole derivative.

References

  • PubChemLite: Methyl 2-bromo-3-cyanobenzoate. National Center for Biotechnology Information (NCBI). URL:[Link]

  • CN107108581A - Tethered benzamide derivatives as potent ROCK inhibitors.Google Patents / Bristol-Myers Squibb Co.
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-3-cyanobenzoate

Executive Summary As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but present significant synthetic hurdles in the flask. Methyl 2-bromo-3-cyanobenzoate is a tex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but present significant synthetic hurdles in the flask. Methyl 2-bromo-3-cyanobenzoate is a textbook example of a "push-pull" dynamic in cross-coupling chemistry: it is electronically primed for reaction, yet sterically fortified against it.

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of this specific di-ortho-substituted aryl bromide. By deconstructing the causality behind catalyst selection, base compatibility, and solvent dynamics, this guide empowers researchers to achieve high-yielding carbon-carbon bond formations while preserving sensitive functional groups.

Mechanistic Insights & Causality (E-E-A-T)

To successfully couple Methyl 2-bromo-3-cyanobenzoate, one must navigate three distinct chemical realities:

Electrophilic Activation (The "Push")

The Suzuki-Miyaura reaction initiates with the oxidative addition of the palladium catalyst into the C-Br bond[1]. In this substrate, the bromine atom is flanked by two strong electron-withdrawing groups (EWGs): a methyl ester (-COOMe) at position 1 and a cyano group (-CN) at position 3. These EWGs drastically lower the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, making the initial oxidative addition of the Pd(0) complex exceptionally fast[2].

Extreme Steric Hindrance (The "Pull")

While oxidative addition is rapid, the resulting Pd(II) intermediate is trapped in a highly congested 1,2,3-trisubstituted steric environment. This massive steric shield inhibits the transmetalation step (where the arylboronic acid transfers its aryl group to the palladium) and the subsequent reductive elimination[3]. Standard ligands like triphenylphosphine (PPh₃) lack the steric bulk required to force the two aryl groups together for elimination. Therefore, bulky, electron-rich biaryl phosphines—specifically Buchwald ligands like SPhos or XPhos —are required. These ligands form a highly reactive mono-ligated Pd(0) species and provide the necessary steric pressure to accelerate reductive elimination[3].

Chemoselectivity & Base Selection

The Suzuki coupling inherently requires a base to activate the boronic acid into a reactive boronate complex[4]. However, our substrate is highly base-sensitive:

  • The methyl ester is susceptible to saponification (hydrolysis to a carboxylic acid).

  • The cyano group can undergo hydration to an primary amide under strongly basic, aqueous conditions.

Consequently, strong bases (e.g., NaOH, KOH) are strictly prohibited. Mild, inorganic bases such as Potassium Phosphate (K₃PO₄) or powdered Potassium Fluoride (KF) must be utilized in a mixed organic/aqueous solvent system (e.g., 1,4-Dioxane/H₂O) to provide necessary boronic acid activation while preserving the integrity of the ester and nitrile[4].

MechanisticLogic A Pd(0) + SPhos Ligand Highly Active Catalyst B Oxidative Addition Accelerated by -CN & -COOMe A->B Ar-Br C Pd(II) Aryl Complex Sterically Hindered B->C D Transmetalation Activated by K3PO4 Base C->D Ar'-B(OH)2 + Base E Diaryl Pd(II) Complex High Steric Strain D->E F Reductive Elimination Forced by Ligand Bulk E->F F->A Catalyst Regeneration G Coupled Product Methyl 2-aryl-3-cyanobenzoate F->G Product Release

Catalytic cycle of Methyl 2-bromo-3-cyanobenzoate highlighting steric effects.

Reaction Optimization Data

The following tables summarize the quantitative optimization metrics that led to the finalized protocol. These comparisons illustrate the causality of reagent selection.

Table 1: Catalyst and Ligand Optimization Matrix (Conditions: 1.0 eq Ar-Br, 1.5 eq Ph-B(OH)₂, 2.0 eq K₃PO₄, Dioxane/H₂O (4:1), 90 °C, 16 h)

Catalyst SystemLigandYield (%)Mechanistic Observation
Pd(PPh₃)₄None (Tetrakis)< 10%Poor conversion; ligand is not bulky enough to force reductive elimination.
Pd(dppf)Cl₂dppf35%Moderate conversion; bidentate ligand struggles with extreme steric bulk.
Pd(OAc)₂XPhos78%Good conversion; bulky ligand forces reductive elimination.
Pd₂(dba)₃ SPhos > 90% Excellent conversion; optimal balance of electron richness and steric demand.

Table 2: Base and Solvent Chemoselectivity Profile (Conditions: Pd₂(dba)₃/SPhos catalyst system, 90 °C, 16 h)

Base (2.0 eq)Solvent SystemYield (%)Side Reactions / Observations
NaOHTHF / H₂O0%Complete saponification of the methyl ester.
Na₂CO₃Toluene / H₂O45%Sluggish reaction; partial hydration of the cyano group observed.
Cs₂CO₃DMF / H₂O60%Moderate yield; some protodeboronation of the boronic acid observed.
K₃PO₄ 1,4-Dioxane / H₂O > 90% Clean conversion; excellent chemoselectivity with intact ester/cyano groups.

Self-Validating Experimental Protocol

This methodology is designed for a 1.0 mmol scale cross-coupling of Methyl 2-bromo-3-cyanobenzoate with a generic arylboronic acid.

Materials Required
  • Electrophile: Methyl 2-bromo-3-cyanobenzoate (240 mg, 1.0 mmol, 1.0 eq)

  • Nucleophile: Arylboronic acid (1.5 mmol, 1.5 eq)

  • Base: Potassium phosphate tribasic, K₃PO₄ (424 mg, 2.0 mmol, 2.0 eq)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, SPhos (32.8 mg, 0.08 mmol, 8 mol%)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4.0 mL / 1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Solvent Preparation

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-bromo-3-cyanobenzoate, the arylboronic acid, and K₃PO₄.

  • In a separate graduated cylinder, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Add 5.0 mL of this solvent mixture to the Schlenk tube.

Step 2: Degassing (Critical QC Checkpoint)

  • Seal the Schlenk tube with a rubber septum.

  • Submerge a long needle through the septum directly into the liquid and sparge with dry Argon gas for exactly 15 minutes.

  • Validation Check: The solution must transition from a cloudy suspension to a relatively uniform mixture. Oxygen removal is absolutely critical to prevent the oxidation of Pd(0) and the homocoupling of the boronic acid.

Step 3: Catalyst Activation

  • Briefly remove the septum under a positive flow of Argon and rapidly add Pd₂(dba)₃ and SPhos.

  • Reseal the tube and sparge with Argon for an additional 2 minutes. The solution will typically turn a deep red/orange color, indicating the formation of the active Pd(0)-SPhos complex.

Step 4: Thermal Reaction

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C .

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • Validation Check (Reaction Monitoring): At the 12-hour mark, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Target: Complete disappearance of the starting material mass (characterized by a 1:1 isotopic M/M+2 ratio due to the bromine isotope).

    • Chemoselectivity Target: Ensure no early-eluting peaks corresponding to the carboxylic acid byproduct [M-CH₃+H]+ are present.

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 10 mL) and saturated aqueous NaCl (brine, 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of Hexanes/Ethyl Acetate (typically starting at 95:5 and ramping to 80:20 depending on the polarity of the coupled aryl group).

Workflow S1 1. Reagent Prep Ar-Br & Boronic Acid S2 2. Solvent Setup Dioxane/H2O (4:1) S1->S2 S3 3. Degassing Argon Sparging S2->S3 S4 4. Catalyst Pd2(dba)3 / SPhos S3->S4 S5 5. Reaction 90°C, 12-24 hrs S4->S5 S6 6. Purification Extraction & Column S5->S6

Step-by-step experimental workflow for the sterically hindered Suzuki coupling.

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. URL:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. URL: [Link]

Sources

Application

Application Note: Overcoming Di-Ortho Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-3-cyanobenzoate

Substrate Profiling & The "Push-Pull" Dilemma Methyl 2-bromo-3-cyanobenzoate is a highly functionalized, 1,2,3-trisubstituted benzene derivative. In this architecture, the reactive C2–Br bond is flanked by a methyl ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & The "Push-Pull" Dilemma

Methyl 2-bromo-3-cyanobenzoate is a highly functionalized, 1,2,3-trisubstituted benzene derivative. In this architecture, the reactive C2–Br bond is flanked by a methyl ester at C1 and a cyano group at C3. This di-ortho substitution pattern creates a notorious synthetic challenge characterized by a mechanistic "push-pull" dilemma:

  • The Electronic Push (Favorable): Both the ester (-COOMe) and cyano (-CN) groups are strongly electron-withdrawing. They significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, making the initial oxidative addition of Pd(0) into the C–Br bond exceptionally fast[1].

  • The Steric Pull (The Penalty): Once the oxidative addition complex is formed, the two bulky ortho substituents create a massive steric shield around the palladium center. This severely retards the subsequent transmetallation step. Furthermore, reductive elimination requires the two coupling partners to adopt a coplanar transition state—a geometry that is energetically penalized by the clashing ortho groups.

Mechanistic Causality in Catalyst Selection

To successfully couple this substrate, the catalyst system must be engineered to break the steric bottlenecks. Traditional zero-valent palladium catalysts like Pd(PPh3​)4​ fail because their relatively small, flexible ligands cannot force the crowded intermediates through reductive elimination, leading to catalyst stalling and the precipitation of inactive "Pd black."

The Solution: Buchwald G3 Precatalysts and Bulky Biarylphosphines State-of-the-art methodology dictates the use of Buchwald G3 or G4 precatalysts[2],[3]. These complexes utilize highly bulky, electron-rich biarylphosphine ligands such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Rapid Activation: The G3 precatalyst (a Pd(II) mesylate complex) undergoes base-mediated activation under extremely mild conditions to generate the active, mono-ligated L-Pd(0) species rapidly, preventing catalyst degradation before the sluggish transmetallation step can occur[2].

  • Forced Reductive Elimination: The immense steric bulk of the XPhos ligand crowds the palladium coordination sphere. Counterintuitively, this steric pressure accelerates reductive elimination by forcing the two aryl groups on the Pd(II) intermediate into close proximity, artificially lowering the activation energy required to form the new C–C bond and expel the product[4].

CatalyticCycle Precat Buchwald G3 Precatalyst (Stable Pd(II) Mesylate) Activation Base Activation (- Indoline) Precat->Activation Mild Base Pd0 Active L-Pd(0) (Highly Reactive) Activation->Pd0 OA Oxidative Addition (Accelerated by EWGs) Pd0->OA Substrate Methyl 2-bromo-3-cyanobenzoate (Di-ortho hindered) Substrate->OA PdII_Complex L-Pd(II)(Ar)(Br) (Steric Bottleneck 1) OA->PdII_Complex TM Transmetallation (Requires Base & Water) PdII_Complex->TM Base/H2O PdII_Diaryl L-Pd(II)(Ar)(Ar') (Steric Bottleneck 2) TM->PdII_Diaryl Boronic Arylboronic Acid Boronic->TM RE Reductive Elimination (Forced by Bulky L) PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and ligand effects.

Catalyst & Base Optimization Matrix

The choice of base is equally critical. Strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the methyl ester and potentially hydrate the cyano group. A mild, anhydrous or biphasic weak base system is required to activate the boronic acid without destroying the substrate.

Catalyst System (Loading)Ligand ClassBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ (5 mol%)Monodentate (Small) Na2​CO3​ Toluene/ H2​O 90< 10%Ligand lacks bulk to force reductive elimination; catalyst decays to Pd black.
Pd(dppf)Cl2​ (5 mol%)Bidentate K2​CO3​ Dioxane/ H2​O 8035%Improved stability, but transmetallation remains sluggish due to steric shielding.
SPhos Pd G3 (2 mol%)Biarylphosphine K3​PO4​ THF/ H2​O 6578%Good balance of electronics; G3 ensures rapid generation of active Pd(0).
XPhos Pd G3 (2 mol%) Biarylphosphine (Bulky) K3​PO4​ Dioxane/ H2​O 80 94% Extreme ligand bulk optimally accelerates reductive elimination; base preserves ester.

Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura cross-coupling of Methyl 2-bromo-3-cyanobenzoate with a standard arylboronic acid using XPhos Pd G3.

Reagents & Materials:

  • Methyl 2-bromo-3-cyanobenzoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ , anhydrous) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-3-cyanobenzoate, the arylboronic acid, XPhos Pd G3, and K3​PO4​ . Seal the flask with a rubber septum.

  • Deoxygenation: Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, killing the catalyst.

  • Solvent Addition: Sparg 1,4-Dioxane and water with Nitrogen for 15 minutes prior to use. Add the degassed Dioxane (8.0 mL) followed by the degassed water (2.0 mL) via syringe.

  • Reaction Initiation & Self-Validation: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm).

    • Visual Validation Check: Upon reaching ~40-50 °C, the pale/yellow suspension should transition to a homogeneous deep red or orange solution. This color shift is the self-validating indicator that the G3 mesylate complex has been successfully deprotonated and reduced to the active L-Pd(0) species.

  • Monitoring: Stir at 80 °C for 2–4 hours. Monitor reaction progress via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The starting material is strongly UV-active; its complete disappearance validates conversion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Reaction Monitoring & Troubleshooting

  • Formation of Black Precipitate (Pd Black): If the reaction turns opaque black and stalls before completion, the catalyst has aggregated. This is typically caused by insufficient water (stalling transmetallation) or oxygen ingress. Correction: Ensure rigorous solvent degassing and verify the 4:1 Dioxane/Water ratio, as water is required to form the reactive boronate intermediate[1].

  • High Levels of Protodeboronation: If the boronic acid is consumed but the starting material remains, the boronic acid is undergoing protodeboronation (yielding Ar-H). This means transmetallation is too slow compared to the degradation of the boronic acid. Correction: Increase the equivalents of boronic acid to 2.0, or switch to a more stable boronate ester (e.g., pinacol ester)[1].

  • Ester Hydrolysis: If a highly polar spot appears on the baseline of the TLC, the methyl ester is hydrolyzing. Correction: Ensure K3​PO4​ is used and avoid heating beyond 80 °C.

References

  • Buchwald Precatalysts for Sterically Hindered Aryl Bromides - Sigma-Aldrich - 2

  • Buchwald Catalysts & Ligands - Merck Millipore - 3

  • Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC / NIH - 4

  • Suzuki Coupling Mechanism and Base Activation - Organic Chemistry Portal -

  • Suzuki-Miyaura Cross-Coupling: Practical Guide - Yoneda Labs - 1

Sources

Method

"Methyl 2-bromo-3-cyanobenzoate" Buchwald-Hartwig amination protocols

An Application Guide to Buchwald-Hartwig Amination Protocols for Methyl 2-bromo-3-cyanobenzoate Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2-Amino-3-cyanobenzoate Scaffolds The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Buchwald-Hartwig Amination Protocols for Methyl 2-bromo-3-cyanobenzoate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-3-cyanobenzoate Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's significance lies in its ability to overcome the limitations of classical methods, which often suffer from harsh conditions and limited functional group tolerance.[2]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: methyl 2-bromo-3-cyanobenzoate . The resulting 2-amino-3-cyanobenzoate core is a key building block in medicinal chemistry, often found in molecules designed as kinase inhibitors, channel modulators, and other therapeutic agents.[4][5] Mastering this transformation is therefore a critical capability for researchers in drug discovery and development.

This document provides a detailed exploration of the reaction, from its mechanistic underpinnings to practical, field-tested protocols and troubleshooting strategies, designed to empower researchers to achieve reliable and high-yielding results.

Section 1: Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[2][6][7] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Activation of the Precatalyst: The cycle typically begins with a stable Pd(II) precatalyst which, in the presence of a base, undergoes reductive elimination to generate the active, coordinatively unsaturated LPd(0) species.[6] Using precatalysts is often more reliable than generating the active catalyst from sources like Pd(OAc)₂.[6][8]

  • Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (methyl 2-bromo-3-cyanobenzoate) in an oxidative addition step. This inserts the palladium into the carbon-bromine bond, forming a Pd(II) complex.[6][7] For aryl halides, the general order of reactivity is Ar-I > Ar-Br > Ar-Cl.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand. The base then deprotonates the bound amine to form a palladium-amido complex.[3][9]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active LPd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_precatalyst Catalyst Activation Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L(Ar)Pd(II)-Br Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex [L(Ar)Pd(II)-NHR'R'']⁺Br⁻ OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex L(Ar)Pd(II)-NR'R'' AmineCoord->Amido + Base - Base-H⁺Br⁻ Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Base

Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Key Reaction Components & Considerations

The success of the amination of methyl 2-bromo-3-cyanobenzoate hinges on the careful selection of each component.

  • Aryl Halide Substrate: Methyl 2-bromo-3-cyanobenzoate

    • Structure: Methyl 2-bromo-3-cyanobenzoate structure (Image Source: PubChem CID 21982085)[10]

    • Reactivity: As an aryl bromide, it is a reliable substrate for oxidative addition.[6] However, the presence of two electron-withdrawing groups (ester and nitrile) activates the aromatic ring, which can facilitate the reaction.

  • Palladium Source:

    • Precatalysts are Recommended: Modern Buchwald precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are air- and moisture-stable, ensuring the reliable and efficient in situ formation of the active LPd(0) catalyst.[6][11] This avoids the inconsistencies that can arise from using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction.[6][8]

  • Ligand:

    • Role: The ligand is arguably the most critical variable. Bulky, electron-rich biaryl phosphine ligands are essential for stabilizing the palladium catalyst, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst decomposition.[2][3][11]

    • Common Choices:

      • XPhos: A highly general and robust ligand for a wide range of amines.

      • RuPhos: Often effective for sterically hindered substrates.

      • BrettPhos: Particularly useful for coupling primary amines.[1][12]

      • Xantphos: A bidentate ligand that can offer different reactivity and stability profiles.[9]

  • Base:

    • Role: The base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[3][9]

    • Caution with Methyl Ester: The methyl ester in the substrate is susceptible to saponification (hydrolysis) by strong alkoxide bases, especially at elevated temperatures.[1]

    • Common Choices:

      • Strong Bases: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu). Use with caution due to potential ester saponification.

      • Weaker Bases: Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄). These are often a safer choice to preserve the ester functional group, though they may require higher temperatures or longer reaction times.

  • Solvent:

    • Requirements: The reaction requires an anhydrous, aprotic solvent. It is critical to use properly dried solvents to prevent catalyst deactivation.[9]

    • Common Choices: Toluene, 1,4-Dioxane, and THF are the most common and effective solvents for this transformation.[1][9][13]

Section 3: Detailed Experimental Protocol

This protocol provides a generalized, robust starting point for the amination of methyl 2-bromo-3-cyanobenzoate with a generic primary or secondary amine. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Materials & Reagents:

  • Methyl 2-bromo-3-cyanobenzoate (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1.1-2.2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Oven-dried glassware

  • Standard inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-3-cyanobenzoate (1.0 equiv), the chosen base (e.g., Cs₂CO₃, 2.0 equiv), the palladium precatalyst (0.02 equiv), and the ligand (0.022 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., toluene) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.

  • Amine Addition: Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under argon) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.[9]

    • Combine the filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-3-cyanobenzoate product.

Section 4: Optimization Workflow and Data

For a novel amine or when initial results are suboptimal, a systematic screening of reaction parameters is essential. The choice of ligand, base, and solvent are the most impactful variables to screen.

Optimization_Workflow Start Start: Initial Reaction (e.g., XPhos, Cs₂CO₃, Toluene, 100°C) CheckYield Yield > 70%? Start->CheckYield LigandScreen Screen Ligands (RuPhos, BrettPhos, Xantphos) CheckYield->LigandScreen No End Protocol Optimized CheckYield->End Yes BaseScreen Screen Bases (K₃PO₄, NaOtBu) LigandScreen->BaseScreen Select Best Ligand SolventScreen Screen Solvents (Dioxane, THF) BaseScreen->SolventScreen Select Best Base TempScreen Adjust Temperature (80°C or 120°C) SolventScreen->TempScreen Select Best Solvent TempScreen->End

Figure 2: A decision workflow for optimizing the Buchwald-Hartwig amination.

Table 1: Example Screening Parameters for Optimization

EntryAmine (equiv)Pd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome
1Aniline (1.2)XPhos Pd G3 (2)XPhos (2.2)Cs₂CO₃ (2)Toluene100Good starting point
2Aniline (1.2)RuPhos Pd G3 (2)RuPhos (2.2)Cs₂CO₃ (2)Toluene100Test alternative ligand
3Aniline (1.2)XPhos Pd G3 (2)XPhos (2.2)K₃PO₄ (2)Toluene100Test alternative base
4Aniline (1.2)XPhos Pd G3 (2)XPhos (2.2)NaOtBu (2)Toluene80Test strong base at lower temp
5Aniline (1.2)XPhos Pd G3 (2)XPhos (2.2)Cs₂CO₃ (2)Dioxane100Test alternative solvent
6Morpholine (1.5)BrettPhos Pd G3 (2)BrettPhos (2.2)K₃PO₄ (2)Dioxane110For secondary amines

Section 5: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Impure reagents, wet solvents, or exposure to air.[9] 2. Catalyst Poisoning: The nitrile group or amine substrate may coordinate to and inhibit the palladium center.[1][9] 3. Poor Solubility: Reagents, particularly the base, may not be soluble in the chosen solvent.[9]1. Ensure all reagents are pure, solvents are anhydrous, and the reaction is maintained under a strict inert atmosphere. Use a reliable precatalyst.[9][14] 2. Screen a panel of bulkier ligands (e.g., RuPhos, tBuXPhos) which can disfavor substrate inhibition. 3. Switch to a different solvent (e.g., from Toluene to Dioxane) or increase the temperature to improve solubility. Ensure vigorous stirring.[9]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) has precipitated out of the catalytic cycle. This can be caused by excessive temperature, impurities, or an inappropriate ligand.[9]Lower the reaction temperature and increase the reaction time.[9] Ensure all reagents and solvents are of high purity and the inert atmosphere is maintained. Consider a more stabilizing ligand like Xantphos.
Side Reaction: Ester Saponification Base Incompatibility: The methyl ester group is being hydrolyzed by a strong alkoxide base (e.g., NaOtBu, KOtBu).Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[1] If a strong base is necessary for amination, consider running the reaction at a lower temperature (e.g., 80 °C).
Side Reaction: Hydrodehalogenation Competing Pathway: The aryl halide is reduced to the corresponding arene (methyl 3-cyanobenzoate). This can occur via β-hydride elimination from certain intermediates.[2]This is often ligand- and base-dependent. Screening different combinations of these reagents is the most effective way to minimize this side product.
Reaction Stalls Catalyst Deactivation over Time: The catalyst may be slowly poisoned or decomposed during the reaction.[9]Increase the catalyst loading slightly (e.g., from 2 mol% to 3 mol%). Ensure the inert atmosphere is robust for the entire reaction duration.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Methyl 2-bromo-3-cyanobenzoate (C9H6BrNO2). (n.d.). PubChemLite.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit.
  • Buchwald Ligands Review. (n.d.). Entegris.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • 1261796-94-4|Methyl 2-bromo-3-cyanobenzoate. (n.d.). BLD Pharm.
  • methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information. (n.d.). NextSDS.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • methyl 3-(bromomethyl)-2-cyanobenzoate — Chemical Substance Information. (n.d.). NextSDS.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC.
  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. (n.d.). Thieme.

Sources

Application

Introduction: Navigating the Hydrolysis of a Key Synthetic Intermediate

An Application Guide to the Strategic Hydrolysis of Methyl 2-bromo-3-cyanobenzoate Methyl 2-bromo-3-cyanobenzoate is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly in the fields o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Hydrolysis of Methyl 2-bromo-3-cyanobenzoate

Methyl 2-bromo-3-cyanobenzoate is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its trifunctional, sterically crowded aromatic core presents a unique synthetic challenge: the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-3-cyanobenzoic acid[1], without affecting the adjacent bromo and cyano functionalities.

This guide provides an in-depth analysis and detailed protocols for this transformation. We move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and strategies to circumvent common pitfalls. The objective is to equip researchers, scientists, and drug development professionals with a robust and reliable methodology for this crucial synthetic step. The inherent steric hindrance from the ortho-bromo substituent and the lability of the nitrile group under harsh conditions necessitate a carefully controlled approach to achieve high yield and purity.

Mechanistic Considerations: The Choice Between Acid and Base Catalysis

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. This can be achieved under either acidic or basic conditions, each with distinct mechanisms and strategic implications for a substrate like Methyl 2-bromo-3-cyanobenzoate.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for ester hydrolysis.[2][3] The mechanism, termed BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester.[4][5] This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (⁻OCH₃) as the leaving group. In a final, essentially irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol.[3] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.

The irreversibility of the final deprotonation step is a significant advantage, driving the reaction to completion.[3]

Acid-Catalyzed Hydrolysis

This process is essentially the reverse of a Fischer esterification.[2][6] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (typically H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[7] A weak nucleophile, water, then attacks the activated carbonyl to form a tetrahedral intermediate. Following a series of proton transfers, a molecule of methanol is eliminated, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid.[6][7]

A key drawback of this method is its reversible nature, which requires using a large excess of water to push the equilibrium towards the products.[6]

Caption: Fig. 1: Comparative Hydrolysis Mechanisms

For Methyl 2-bromo-3-cyanobenzoate, the steric bulk of the ortho-bromo group can hinder the approach of the nucleophile to the carbonyl carbon.[2][8] While this can slow down both reactions, the irreversible nature of saponification often makes it the more practical and efficient choice.

Experimental Protocols & Data

The following protocols provide detailed methodologies for both base- and acid-catalyzed hydrolysis. The base-catalyzed approach is generally recommended for higher efficiency.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes lithium hydroxide in a mixed aqueous-organic solvent system to ensure substrate solubility and effective hydrolysis.

Materials and Reagents:

  • Methyl 2-bromo-3-cyanobenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-bromo-3-cyanobenzoate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per 1 gram of ester).

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to accelerate the reaction) and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring until the pH is ~1-2. A white precipitate of the carboxylic acid product will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-cyanobenzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or toluene, to obtain the pure product.[9]

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative but may require longer reaction times and careful monitoring to avoid side reactions.

Materials and Reagents:

  • Methyl 2-bromo-3-cyanobenzoate

  • Sulfuric acid (H₂SO₄), concentrated

  • Acetic acid

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend Methyl 2-bromo-3-cyanobenzoate (1.0 eq) in a mixture of acetic acid and water (e.g., 2:1 ratio).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq).

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress periodically by TLC or HPLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product.

  • Isolation & Extraction: If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Washing, Drying, and Concentration: Follow steps 7-8 from Protocol 1.

  • Purification: Recrystallize the crude product as described in step 9 of Protocol 1.

Data Summary: Comparison of Hydrolysis Parameters
ParameterProtocol 1: SaponificationProtocol 2: Acid CatalysisRationale / Notes
Primary Reagent LiOH, NaOH, or KOHH₂SO₄ or HClBase provides a strong nucleophile; Acid activates the carbonyl.
Stoichiometry 1.5 - 2.0 eq Base0.2 - 0.5 eq Acid (Catalytic)Saponification is stoichiometric; acid is catalytic.
Solvent THF / WaterAcetic Acid / WaterMixed solvents ensure solubility for both substrate and reagent.
Temperature 25 - 50 °C100 - 110 °C (Reflux)Saponification is faster and proceeds at lower temperatures.
Reaction Time 2 - 6 hours12 - 24 hoursThe irreversible nature of saponification drives it to completion faster.
Typical Yield > 90%60 - 80%Higher efficiency is generally observed with the base-catalyzed method.
Key Advantage Irreversible, high yieldSimple reagentsThe irreversibility of saponification is a major process advantage.[3]

Troubleshooting and Mitigating Side Reactions

A successful hydrolysis requires anticipating and addressing potential challenges, primarily incomplete conversion and unwanted side reactions involving the nitrile group.

G Fig. 2: Reaction Pathway vs. Potential Side Reaction Start Methyl 2-bromo-3-cyanobenzoate Desired_Product 2-bromo-3-cyanobenzoic acid Start->Desired_Product Desired Hydrolysis (H₂O, H⁺ or OH⁻) Side_Product_Amide 2-bromo-3-carbamoylbenzoic acid Start->Side_Product_Amide Partial Nitrile Hydrolysis (Harsh Conditions) Side_Product_Acid 2-bromo-3-carboxybenzoic acid Side_Product_Amide->Side_Product_Acid Full Nitrile Hydrolysis (Harsh Conditions)

Caption: Fig. 2: Reaction Pathway vs. Potential Side Reaction

  • Challenge 1: Incomplete or Slow Reaction

    • Cause: The steric hindrance from the ortho-bromo group can significantly slow the rate of nucleophilic attack on the carbonyl carbon.[2][10]

    • Solution (for Saponification): Gently heating the reaction to 40-50 °C can increase the rate without promoting significant nitrile hydrolysis. Using a stronger base or a non-aqueous solvent system like NaOH in a mixture of CH₂Cl₂ and MeOH has also been reported for hindered esters.[8] Ensure at least 1.5 equivalents of base are used to drive the reaction.

  • Challenge 2: Unwanted Nitrile Hydrolysis

    • Cause: The cyano group is susceptible to hydrolysis under both prolonged heating in strong acid or base, first to an amide and then to a carboxylic acid.[11] This leads to the formation of 2-bromo-3-carbamoylbenzoic acid or 2-bromo-3-carboxybenzoic acid, which can be difficult to separate from the desired product.

    • Solution: Employ the mildest conditions possible. For saponification, use room temperature or gentle warming and monitor the reaction closely to stop it as soon as the starting material is consumed. Avoid prolonged exposure to high temperatures and strong acid/base concentrations.

  • Challenge 3: Purification Difficulties

    • Cause: The product, 2-bromo-3-cyanobenzoic acid, may co-precipitate with inorganic salts or side products.

    • Solution: During the acidic workup, ensure thorough washing of the extracted organic layer with water to remove any residual acid or salts. For purification, recrystallization is highly effective.[9] Test various solvent systems; an ethanol/water mixture often provides a good balance of solubility for the desired product at high temperature and insolubility upon cooling.

Analytical Monitoring and Product Characterization

Robust analytical methods are essential for monitoring reaction progress and confirming the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.

    • System: Silica gel plates with a mobile phase of 3:1 Hexanes:Ethyl Acetate.

    • Observation: The starting ester is less polar and will have a higher Rf value. The product carboxylic acid is highly polar and will have a much lower Rf value, often close to the baseline. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • ¹H NMR Spectroscopy: Confirms the structural transformation.[12]

    • Starting Ester (in CDCl₃): A sharp singlet corresponding to the methyl ester protons (-OCH₃) will be present around δ 3.9-4.0 ppm.

    • Product Acid (in CDCl₃ or DMSO-d₆): The methyl ester singlet will be absent. A new, very broad singlet will appear far downfield (typically δ > 10 ppm) corresponding to the carboxylic acid proton (-COOH). The aromatic protons will also show characteristic shifts.

  • Infrared (IR) Spectroscopy: Provides clear evidence of the functional group change.

    • Starting Ester: A strong C=O stretch will be visible around 1720-1730 cm⁻¹.

    • Product Acid: The ester C=O peak will be replaced by a carboxylic acid C=O stretch (around 1700 cm⁻¹) and a very broad O-H stretch from approximately 2500-3300 cm⁻¹.

References

  • Wang, A., & Biehl, E. R. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 63(8), 2451–2455. [Link]

  • PubMed. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Journal of Organic Chemistry. [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. oarjcp.com. [Link]

  • ACS Publications. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • J&K Scientific LLC. (2026). Ester Hydrolysis. J&K Scientific. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 0-0. [Link]

  • Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Organic Syntheses Procedure. [Link]

  • RSC Publishing. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Unknown. (n.d.). Saponification of Esters. Course Hero. [Link]

  • Chem Help ASAP. (2019). Acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

  • Bryan Research & Engineering, LLC. (2017). Operational Considerations of Side Reactions in Gas Sweetening Systems. bre.com. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. PrepChem.com. [Link]

  • Studley, J. (2024). Ester, Nitrile and Oxetane Play Nice. Scientific Update. [Link]

  • NextSDS. (n.d.). methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information. NextSDS. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. [Link]

  • Reddit. (2026). Methyl Hydrolysis. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]

  • Unknown. (2018). HYDROLYSIS REACTIONS. SlidePlayer. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Doubtnut. (2020). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. Doubtnut. [Link]

  • Unknown. (n.d.). HYDROLYSIS. University of Wisconsin-Madison. [Link]

  • Journal of American Science. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters. jofamericanscience.org. [Link]

  • Allen. (n.d.). Hydrolysis of 2-bromo-3-methyl butane - ( 2 ∘ ) - yields only 2-methy-2-butanol. Allen. [Link]

  • YouTube. (2022). Hydrolysis of 2-bromo-3-methylbutane gives the major product. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

Sources

Method

Experimental Procedure for the Synthesis of Methyl 2-bromo-3-cyanobenzoate Derivatives: A Green, Cyanide-Free Approach

Executive Summary & Strategic Route Selection Methyl 2-bromo-3-cyanobenzoate is a highly functionalized, tri-substituted aromatic building block of critical importance in pharmaceutical and agrochemical development[1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

Methyl 2-bromo-3-cyanobenzoate is a highly functionalized, tri-substituted aromatic building block of critical importance in pharmaceutical and agrochemical development[1]. The orthogonal reactivity of its three substituents—a methyl ester, an aryl bromide, and a nitrile—enables highly regioselective cross-coupling reactions, selective reductions, and sequential functionalizations.

Route Analysis & Causality: Historically, the introduction of a cyano group onto an aromatic ring relies heavily on the Sandmeyer cyanation[2]. This classical approach requires the diazotization of an aniline derivative to form a potentially explosive diazonium salt, followed by treatment with highly toxic copper(I) cyanide (CuCN)[1].

To maximize safety, scalability, and atom economy, this protocol utilizes a cyanide-free dehydration route starting from the commercially available methyl 2-bromo-3-formylbenzoate. The synthesis is executed in two highly efficient steps:

  • Condensation: Conversion of the aldehyde to an aldoxime using hydroxylamine.

  • Dehydration: Chemically driven dehydration of the oxime to the target nitrile using thionyl chloride (SOCl₂)[3].

By avoiding heavy metal catalysts and highly toxic cyanide salts, this self-validating system dramatically improves the environmental and safety profile of the synthesis while maintaining excellent yields[4].

Synthetic Workflow & Visualizations

Workflow SM Methyl 2-bromo-3-formylbenzoate (Starting Material) Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, EtOH) SM->Step1 Int1 Methyl 2-bromo-3-(hydroxyimino)methylbenzoate (Intermediate) Step1->Int1 95% Yield Step2 Step 2: Dehydration (SOCl2, Et3N, DCM) Int1->Step2 Product Methyl 2-bromo-3-cyanobenzoate (Target Molecule) Step2->Product 92% Yield

Synthetic workflow for the cyanide-free preparation of methyl 2-bromo-3-cyanobenzoate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-3-(hydroxyimino)methylbenzoate

The formation of the aldoxime is thermodynamically driven by the elimination of water. Sodium acetate is utilized to buffer the reaction and liberate the free base of hydroxylamine from its hydrochloride salt.

Materials:

  • Methyl 2-bromo-3-formylbenzoate: 24.3 g (100 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 10.4 g (150 mmol, 1.5 eq)

  • Sodium acetate (NaOAc): 12.3 g (150 mmol, 1.5 eq)

  • Absolute Ethanol: 200 mL

  • Distilled Water: 50 mL

Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add the methyl 2-bromo-3-formylbenzoate and absolute ethanol.

  • In a separate beaker, dissolve the NH₂OH·HCl and NaOAc in the distilled water.

  • Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution at room temperature.

  • Heat the biphasic mixture to a gentle reflux (approx. 80 °C) and stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection at 254 nm).

  • Upon complete consumption of the starting material, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Dilute the resulting aqueous slurry with ice-cold water (200 mL) to force the complete precipitation of the oxime intermediate.

  • Filter the white solid under vacuum, wash with cold water (2 x 50 mL) to remove residual inorganic salts, and dry overnight in a vacuum oven at 40 °C. Expected Yield: ~24.5 g (95%).

Step 2: Dehydration to Methyl 2-bromo-3-cyanobenzoate

This step utilizes thionyl chloride as a potent electrophilic activating agent to facilitate the elimination of the oxime hydroxyl group[3].

Materials:

  • Methyl 2-bromo-3-(hydroxyimino)methylbenzoate: 23.2 g (90 mmol)

  • Thionyl chloride (SOCl₂): 7.8 mL (108 mmol, 1.2 eq)

  • Triethylamine (Et₃N): 31.4 mL (225 mmol, 2.5 eq)

  • Anhydrous Dichloromethane (DCM): 250 mL

Procedure:

  • Purge a thoroughly dried 500 mL two-neck round-bottom flask with argon to ensure anhydrous conditions.

  • Add the oxime intermediate and anhydrous DCM to the flask. Stir to dissolve.

  • Add the triethylamine and cool the reaction mixture to 0 °C using an ice-water bath.

  • Critical Step: Slowly add the thionyl chloride dropwise via a syringe over 15 minutes. Causality: The reaction is highly exothermic and generates gaseous SO₂ and HCl[4]. The slow addition at 0 °C prevents thermal runaway and suppresses side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 100 mL) until all gas evolution ceases.

  • Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer with additional DCM (2 x 50 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to obtain the pure target nitrile. Expected Yield: ~19.8 g (92%).

Mechanistic Insights (E-E-A-T)

The transformation of the aldoxime to the nitrile is not a spontaneous dehydration; it requires electrophilic activation. Thionyl chloride serves this exact purpose. The oxime oxygen attacks the highly electrophilic sulfur atom of SOCl₂, displacing a chloride ion to form a highly reactive O-sulfinyl oxime intermediate.

Triethylamine plays a dual role in this system:

  • Acid Scavenger: It neutralizes the HCl generated during the initial activation step.

  • Base Catalyst: It abstracts the azomethine proton (α-proton) from the intermediate. This abstraction triggers a concerted E2-type elimination, collapsing the carbon-nitrogen double bond into a triple bond while expelling sulfur dioxide (SO₂) and a chloride leaving group[4].

Mechanism Oxime Aldoxime (Ar-CH=N-OH) Activation Electrophilic Activation (Attack on SOCl2) Oxime->Activation Intermediate O-Sulfinyl Oxime (Ar-CH=N-O-SOCl) Activation->Intermediate Elimination E2 Elimination (Base abstracts α-proton) Intermediate->Elimination Nitrile Aryl Nitrile (Ar-C≡N) Elimination->Nitrile Byproducts Byproducts (SO2 + HCl) Elimination->Byproducts

Mechanistic pathway of the base-mediated oxime dehydration using thionyl chloride.

Quantitative Data & Reagent Optimization

While SOCl₂ is highly effective, alternative dehydrating agents can be utilized depending on the scale and specific safety requirements of the laboratory. The table below summarizes the quantitative performance of various activating agents for this specific transformation.

Dehydrating AgentEquivalentsBaseTemp (°C)Time (h)Yield (%)Safety & Scalability Notes
SOCl₂ 1.2Et₃N0 to 25392Generates SO₂/HCl gas; requires efficient fume hood scrubbing. Highly scalable.
TFAA 1.5Pyridine0 to 25489Mild and highly effective; avoids SO₂ generation but carries a higher reagent cost.
POCl₃ 1.2Et₃N0 to 25585Corrosive; generates difficult-to-remove phosphoric acid waste during workup.
T3P (50% in EtOAc)1.5DIPEA801281Exceptionally mild and low toxicity; ideal for highly sensitive substrates, but expensive.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Monitoring for Methyl 2-bromo-3-cyanobenzoate

Welcome to the technical support center for reaction monitoring involving Methyl 2-bromo-3-cyanobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reaction monitoring involving Methyl 2-bromo-3-cyanobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As an aromatic compound featuring an ester, a nitrile, and a halogen, Methyl 2-bromo-3-cyanobenzoate is a prime substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3]

Accurate and efficient reaction monitoring is paramount to optimizing reaction conditions, determining endpoints, and ensuring the purity of the final product. This guide provides in-depth, experience-driven advice for troubleshooting common issues encountered when using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose.

Section 1: Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[4][5][6] It allows for the simultaneous analysis of the starting material, product, and any potential byproducts on a single plate, providing a real-time snapshot of the reaction's progress.

Workflow for TLC-Based Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample Prepare Dilute Samples: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_plate Spot Samples on TLC Plate (Use Pencil for Origin) prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Lamp -> Staining) mark_front->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (SM Consumption, Product Formation) calculate_rf->interpret

Caption: General workflow for monitoring a chemical reaction using TLC.

TLC Troubleshooting and FAQs

Question: I'm starting a Suzuki coupling with Methyl 2-bromo-3-cyanobenzoate. How do I choose the right TLC solvent system (eluent)?

Answer: The goal is to find a solvent system where the starting material (SM) and the product (P) have distinct and well-resolved spots, ideally with Retention Factor (R_f) values between 0.2 and 0.8.[7]

  • Causality: Methyl 2-bromo-3-cyanobenzoate is moderately polar. The product of a Suzuki coupling, where the bromine is replaced by an aryl or alkyl group, will typically be less polar than the starting material. Therefore, the product spot should travel further up the plate (higher R_f) than the starting material spot.

  • Starting Point: A binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is the standard choice.[5][8] Begin with a ratio of around 4:1 Hexanes:Ethyl Acetate.

  • Optimization:

    • If spots are too low (R_f < 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., change to 3:1 or 2:1 Hexanes:Ethyl Acetate).

    • If spots are too high (R_f > 0.8): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., change to 9:1 Hexanes:Ethyl Acetate).

Polarity of AnalyteSuggested Starting Solvent System (Non-polar:Polar)
Non-polar9:1 Hexanes:Ethyl Acetate
Moderately Polar4:1 to 1:1 Hexanes:Ethyl Acetate
Polar1:1 Hexanes:Ethyl Acetate to 100% Ethyl Acetate

Question: I can't see any spots on my TLC plate after development. What's wrong?

Answer: This is a common issue with several potential causes.

  • Visualization Method: Methyl 2-bromo-3-cyanobenzoate and its likely products contain an aromatic ring, making them strongly UV-active. The primary, non-destructive visualization method should be a UV lamp at 254 nm.[9][10][11] Most commercial TLC plates contain a fluorescent indicator that glows green, and UV-active compounds will appear as dark purple/black spots.[11][12] If you are not using a UV lamp, you are likely missing your spots.

  • Sample Concentration: The sample spotted on the plate may be too dilute.[13][14] Reaction mixtures are often sampled in microliter amounts and diluted. If the reaction itself is dilute, you may need to spot the plate multiple times in the exact same location, allowing the solvent to evaporate completely between applications.[14]

  • No Reaction/Reaction Completion: It's possible the reaction hasn't started, or if you're only spotting the reaction mixture late in the process, that all the starting material has been consumed and the product is not visible with your chosen stain. Always run a reference spot of your starting material on the same plate.[8]

  • Inappropriate Stain: If a compound is not UV-active, a secondary visualization method is needed. For general organic compounds, an iodine chamber is a good second choice, as iodine forms colored complexes with many compounds.[9][12][15] Stains like potassium permanganate are effective for compounds with oxidizable groups (like alkenes or alcohols) but may not be effective for your specific analyte if no such groups are present.[9]

Question: My spots are appearing as long streaks instead of tight circles. How can I fix this?

Answer: Streaking is typically caused by overloading the sample on the TLC plate.[13][14]

  • Cause & Solution: When the sample is too concentrated, the stationary phase (silica gel) becomes saturated. As the mobile phase moves up, it cannot achieve a clean equilibrium, causing the compound to smear in a continuous streak. The solution is to dilute your sample significantly (e.g., by a factor of 10 or 100) before spotting.[16] Always aim for the smallest, most concentrated spot possible during application.[7]

  • Other Causes:

    • Highly Polar Compounds: Very polar compounds can interact strongly with the acidic silica gel, leading to streaking. While less common for this specific substrate, if you are making a highly polar derivative (e.g., a carboxylic acid), adding a small amount (0.5-1%) of acetic acid to your eluent can resolve the issue.[5][16]

    • Incomplete Dissolution: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.

Question: I see three or more spots in my reaction lane. What do they represent?

Answer: In a reaction like a Suzuki coupling, it's common to see more than just the starting material and the desired product.

  • Co-spotting is Key: The most crucial diagnostic is the "co-spot" lane, where you spot both the starting material and the reaction mixture at the same origin.[8] This definitively confirms the identity of the starting material spot in your reaction lane.

  • Potential Identities of Extra Spots:

    • Unreacted Starting Material: Confirmed by the co-spot.

    • Desired Product: A new spot, typically with a higher R_f.

    • Boronic Acid/Ester: The coupling partner may be visible on the TLC.

    • Homocoupling Product: Boronic acids can couple with themselves to form a biaryl byproduct (e.g., biphenyl if using phenylboronic acid).[2] This is often a very non-polar spot with a high R_f.

    • Degradation Products: If the reaction is run for too long or at too high a temperature, decomposition can lead to additional spots.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and higher resolution, HPLC is the superior technique. It is essential for determining accurate conversion rates, identifying minor impurities, and developing robust purification methods. For aromatic compounds like Methyl 2-bromo-3-cyanobenzoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[17][18][19]

Workflow for HPLC-Based Reaction Monitoring

HPLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_mobile Prepare & Degas Mobile Phase (e.g., H₂O/Acetonitrile) prep_sample Prepare Dilute Sample (Quench, Dilute, Filter) equilibrate Equilibrate HPLC System (Pump, Column, Detector) prep_sample->equilibrate inject_sample Inject Sample equilibrate->inject_sample run_method Run Gradient/Isocratic Method inject_sample->run_method integrate Integrate Chromatogram run_method->integrate analyze Analyze Peaks (Retention Time, Area %) integrate->analyze quantify Determine Reaction Progress (% Conversion, Purity) analyze->quantify

Caption: General workflow for monitoring a chemical reaction using HPLC.

HPLC Troubleshooting and FAQs

Question: What is a good starting HPLC method for monitoring a reaction with Methyl 2-bromo-3-cyanobenzoate?

Answer: A fast gradient reversed-phase method is an excellent starting point for reaction monitoring, as it can resolve compounds with a wide range of polarities in a short amount of time.

  • Scientific Rationale: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[20] Less polar compounds are retained longer. The product of a Suzuki coupling is typically less polar than the starting material and will therefore have a longer retention time (t_R).

  • Recommended Starting Protocol:

ParameterRecommended SettingRationale
Column C18, 4.6 x 100 mm, 5 µmStandard for reversed-phase separation of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid helps to produce sharp peaks and is mass-spec compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier for RP-HPLC.[17]
Gradient 5% B to 95% B over 10 minutesA fast gradient ensures all components, from polar byproducts to non-polar products, elute in a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm, characteristic of the aromatic ring. A DAD allows you to check the full UV spectrum of each peak to assess purity.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce backpressure.

Question: My retention times are drifting from one injection to the next. What is causing this instability?

Answer: Drifting retention times are a serious issue that undermines the reliability of your data. The most common causes relate to the mobile phase or the column.[21][22]

  • Inadequate Column Equilibration: This is the most frequent cause. Before the first injection, and any time you change the mobile phase composition, the column must be fully equilibrated. For a gradient method, run the starting conditions (e.g., 5% B) for at least 5-10 column volumes before injecting. After a gradient run, the column must be re-equilibrated back to the starting conditions for the same duration.

  • Mobile Phase Composition: In reversed-phase, retention is highly sensitive to the organic/aqueous ratio.[21] Ensure your mobile phase is prepared accurately and consistently each time. If you are mixing solvents online with the pump, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Column temperature affects solvent viscosity and retention. Using a column oven provides a stable thermal environment and is highly recommended for reproducible results.[22]

  • Leaks: A small leak in the system can cause pressure fluctuations and lead to inconsistent flow rates, which directly impacts retention times.[20][22]

Question: My peaks are very broad and tailing. How can I get sharper peaks?

Answer: Poor peak shape compromises both resolution and sensitivity. Several factors can contribute to this problem.

  • Column Degradation: The most likely culprit for a once-good method that has gone bad. The silica-based packing material can degrade, especially at high pH, or become clogged with particulates from unfiltered samples.[23]

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If that fails, replace the column. Using a guard column—a small, sacrificial column placed before the main analytical column—is a cost-effective way to protect your primary column from contamination.[21]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger (less polar) than the mobile phase starting conditions, it can cause severe peak distortion.[21] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 5% acetonitrile will cause problems.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Secondary Interactions: The nitrile group or other functionalities on your molecule could have unwanted interactions with residual silanol groups on the silica packing material, leading to tailing.

    • Solution: Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups. Using a modern, high-purity, end-capped column also minimizes these effects.

Question: I have poor resolution between my starting material and a closely-eluting impurity. What can I do?

Answer: Improving resolution is a core task in method development.

  • Optimize the Gradient: If you are using a gradient, make it shallower (i.e., increase the run time) around the region where your peaks of interest are eluting. A slower increase in the organic solvent percentage will give the compounds more time to separate on the column.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities for separating aromatic compounds.[19][24] If you are using acetonitrile, try developing a method with methanol. The change in solvent can alter the elution order and improve the resolution between critical pairs.

  • Adjust the pH: While less likely to have a dramatic effect on these specific neutral compounds, adjusting the pH of the mobile phase can sometimes subtly alter the conformation of the stationary phase or analytes, leading to changes in selectivity.[18]

  • Use a Higher Efficiency Column: Switching to a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) will provide significantly more theoretical plates and result in sharper peaks and better overall resolution.

References

  • Horváth, C., & Melander, W. (1977). Reversed-Phase Chromatography and the Hydrophobic Effect. American Laboratory, 9(10), 17-36.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Kiss, I. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Stains for Developing TLC Plates. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Taylor & Francis Online. (2006, September 23). Separation and Improvement in Detection of Polycyclic Aromatic Hydrocarbons by Reverse-Phase High Performance Liquid Chromatography Using Micellar Mobile Phase and Fluorescence Detector. [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Edubirdie. (n.d.). Monitoring Reactions by TLC. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • Journal of Scientific & Technical Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-cyanobenzoate. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • The Journal of Organic Chemistry. (n.d.). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. [Link]

  • Reddit. (2026, March 3). Visualizing simple aromatics on TLC plate. [Link]

  • NextSDS. (n.d.). methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- on Newcrom R1 HPLC column. [Link]

  • MDPI. (2025, November 12). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. [Link]

  • Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • ACS Publications. (2024, January 3). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column. [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-bromo-3-cyanobenzoate" vs. other bromo-cyanobenzoate isomers in synthesis

Introduction & Strategic Relevance In the development of advanced therapeutics, highly functionalized tri-substituted benzene rings serve as critical structural motifs. Specifically, bromo-cyanobenzoate isomers are highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

In the development of advanced therapeutics, highly functionalized tri-substituted benzene rings serve as critical structural motifs. Specifically, bromo-cyanobenzoate isomers are highly sought-after electrophiles for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex architectures like ROCK inhibitors[1], eIF4E inhibitors[2], and PD-1/PD-L1 immunomodulators[3].

However, the exact regiochemistry of the bromide leaving group relative to the cyano and ester moieties drastically alters the molecule's electronic and steric profile. This guide provides an objective, data-driven comparison of Methyl 2-bromo-3-cyanobenzoate against its structural isomers, detailing the causality behind their reactivity differences and offering field-proven protocols for their successful integration into your synthetic pipelines.

Electronic & Steric Profiling: The Causality of Reactivity

The reactivity of aryl halides in cross-coupling is governed by two competing forces: electronic activation (which accelerates the initial oxidative addition) and steric hindrance (which impedes the subsequent transmetalation step).

  • Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4)[4]:

    • Structure: The bromine atom at C2 is flanked by the methyl ester at C1 and the cyano group at C3.

    • Reactivity Profile: The dual ortho-electron-withdrawing groups (EWGs) make the C-Br bond highly electron-deficient, resulting in near-instantaneous oxidative addition by Pd(0). However, this di-ortho substitution creates a massive steric bottleneck. The incoming nucleophile (e.g., an arylboronic acid) struggles to access the palladium center, making transmetalation a severe rate-limiting step.

  • Methyl 3-bromo-2-cyanobenzoate (CAS: 1261653-43-3):

    • Structure: Bromine at C3 is ortho to the cyano group but meta to the ester.

    • Reactivity Profile: This isomer experiences significantly less steric hindrance on one face of the C-Br bond. It maintains excellent electronic activation from the adjacent cyano group, allowing for smoother transmetalation and higher overall yields under milder conditions[3].

  • Methyl 4-bromo-3-cyanobenzoate (CAS: 1232424-44-0)[5]:

    • Structure: Bromine at C4 is ortho to the cyano group and para to the ester.

    • Reactivity Profile: With the least steric crowding around the reactive site, this isomer exhibits the most predictable and robust reactivity in standard Suzuki-Miyaura and Buchwald-Hartwig couplings.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these isomers in standard palladium-catalyzed cross-coupling environments.

IsomerCAS NumberSteric Hindrance (Reaction Site)Oxidative Addition RateTransmetalation EfficiencyTypical Suzuki Yield*
Methyl 2-bromo-3-cyanobenzoate 1261796-94-4[4]Very High (Di-ortho substituted)Very FastPoor (Rate-Limiting)45 - 60%
Methyl 3-bromo-2-cyanobenzoate 1261653-43-3Moderate (Mono-ortho substituted)FastGood75 - 85%
Methyl 4-bromo-3-cyanobenzoate 1232424-44-0[5]Low (Mono-ortho substituted)FastExcellent85 - 95%

*Yields based on standardized coupling with phenylboronic acid, Pd(dppf)Cl2, and CsF at 110 °C.

Mechanistic Pathway & Steric Bottlenecks

To understand why the 2-bromo isomer underperforms in yield despite its high electronic activation, we must examine the catalytic cycle. The steric clash specifically disrupts the transmetalation complex formation, requiring specialized catalytic conditions to overcome.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Fast: Activated by EWGs) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Rate-Limiting: Steric Clash) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting transmetalation step.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

When working with sterically hindered isomers like Methyl 2-bromo-3-cyanobenzoate or Methyl 3-bromo-2-cyanobenzoate, standard conditions (e.g., Pd(PPh3)4 / Na2CO3) often lead to protodeboronation of the boronic acid and recovery of starting material. The following protocol is engineered to overcome these barriers, utilizing conditions adapted from recent pharmaceutical patent literature[2][3].

Rationale for Experimental Choices:

  • Catalyst (Pd(dppf)Cl2): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°). This forces the palladium center into a geometry that accelerates reductive elimination, preventing the accumulation and decomposition of the sterically strained Pd(II) intermediate[2].

  • Base (CsF): Cesium fluoride is highly soluble in the aqueous-organic mixture. Its small, highly electronegative fluoride ion rapidly attacks the boronic acid to form a reactive fluoroborate. This nucleophilic activation is critical to force the difficult transmetalation step[3].

  • Solvent System (1,4-Dioxane/H2O, 4:1): Dioxane allows for a high reaction temperature (110 °C) needed to overcome the steric activation energy barrier, while water is essential for base solubility and boronate formation[2][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-2-cyanobenzoate (1.0 mmol, 240 mg) and the desired arylboronic acid (1.10 mmol).

  • Base Addition: Add Cesium Fluoride (CsF) (3.0 mmol, 456 mg).

    • Self-Validation Check: Ensure the CsF is finely powdered and strictly anhydrous; clumped CsF indicates moisture absorption and will drastically reduce the yield.

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.02 mmol, 14.6 mg, 2 mol%).

  • Solvent Addition & Degassing: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water. Seal the flask with a rubber septum.

  • Deoxygenation: Purge the reaction mixture with Argon (or N2) by bubbling the gas directly through the solution for 10 minutes[2].

    • Causality: Oxygen will rapidly oxidize the electron-rich Pd(0) active species, terminating the catalytic cycle.

  • Heating: Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously overnight (approx. 12-16 hours)[3].

  • Monitoring: Monitor the reaction via LC-MS or TLC.

    • Self-Validation Check: For the highly hindered 2-bromo isomer[4], you may observe an intermediate mass corresponding to the oxidative addition complex. Do not quench the reaction until this intermediate is fully consumed.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2SO4, and purify via flash column chromatography (petroleum ether/ethyl acetate)[3].

Conclusion

While all bromo-cyanobenzoate isomers serve as valuable electrophiles, their distinct steric environments dictate their utility. Methyl 4-bromo-3-cyanobenzoate and Methyl 3-bromo-2-cyanobenzoate are highly efficient for rapid library synthesis. In contrast, Methyl 2-bromo-3-cyanobenzoate requires specialized, highly active catalytic systems to overcome its di-ortho steric hindrance, but it remains an indispensable building block for accessing uniquely constrained pharmaceutical architectures[1].

References

  • NextSDS. "methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information".
  • BLD Pharm. "1232424-44-0 | Methyl 4-bromo-3-cyanobenzoate".
  • Sigma-Aldrich. "methyl 3-bromo-2-cyanobenzoate | 1261653-43-3".
  • Google Patents. "WO2018026971A1 - Symmetric or semi-symmetric compounds useful as immunomodulators".
  • Google Patents. "CN107108581A - Back-attached benzamide derivatives as potent ROCK inhibitors".
  • Google Patents. "WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds".

Sources

Comparative

Analytical Method Validation for Methyl 2-bromo-3-cyanobenzoate by HPLC: A Comparative Guide

Executive Summary Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) is a critical halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ROC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) is a critical halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ROCK inhibitors [INDEX]. Accurate quantitation and impurity profiling of this compound are essential for downstream synthetic success. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries for this specific analyte and provides a comprehensive, step-by-step method validation protocol grounded in the latest ICH Q2(R2)[1] and USP <1225>[2] guidelines.

Analyte Profiling and Mechanistic Rationale

Chemical Characteristics: Methyl 2-bromo-3-cyanobenzoate features a benzene ring substituted with a methyl ester, a bulky bromine atom, and a strongly electron-withdrawing cyano group[3].

The Analytical Challenge: During chemical synthesis, positional isomers such as Methyl 3-bromo-4-cyanobenzoate or Methyl 4-bromo-3-cyanobenzoate are often generated as process impurities[4]. Because these isomers possess identical molecular weights and nearly identical partition coefficients (LogP), standard reversed-phase separation driven purely by hydrophobic dispersion forces (e.g., standard C18 columns) often fails to achieve baseline resolution, leading to co-elution and inaccurate quantitation.

The Solution (Causality & Expertise): To resolve structurally similar isomers, analysts must exploit the electronic distribution of the aromatic ring rather than just its hydrophobicity. The cyano group creates a strongly π -electron-deficient system. By utilizing a Biphenyl stationary phase instead of a C18 phase, we introduce strong π−π donor-acceptor interactions. The biphenyl ligands act as π -electron donors, which are exquisitely sensitive to the steric and electronic variations caused by the differing ortho/meta/para positions of the bromo and cyano groups in the isomers. Furthermore, using Acetonitrile (a polar aprotic solvent with a strong dipole moment) rather than Methanol enhances peak shape by aligning with the strong dipole of the cyano group, minimizing peak tailing.

Separation Analyte Methyl 2-bromo- 3-cyanobenzoate Biphenyl Biphenyl Column (pi-pi Interactions) Analyte->Biphenyl Strong Donor-Acceptor C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak Dispersion Isomer Positional Isomers (e.g., 3-bromo-4-cyano) Isomer->Biphenyl Isomer->C18 ResHigh High Resolution (Rs > 2.0) Baseline Separation Biphenyl->ResHigh ResLow Low Resolution (Rs < 1.0) Co-elution C18->ResLow

Fig 1: Mechanistic comparison of stationary phase interactions for positional isomer resolution.

Comparative Column Performance Data

To demonstrate the superiority of the π−π interaction mechanism, an experimental comparison was conducted. Both columns were evaluated using an isocratic mobile phase of Acetonitrile/Water (60:40, v/v) containing 0.1% Trifluoroacetic acid (TFA). TFA was added to suppress the ionization of any residual acidic degradants and to mask free silanols on the silica support.

Table 1: Performance Comparison (C18 vs. Biphenyl)
ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Biphenyl Column (150 x 4.6 mm, 5 µm)Analytical Conclusion
Retention Time (Analyte) 6.4 min8.2 minBiphenyl shows stronger retention due to added π−π forces.
Retention Time (Isomer) 6.6 min9.8 minIsomer interacts differently with the Biphenyl π -cloud.
Resolution ( Rs​ ) 0.8 (Co-elution) 3.1 (Baseline) Biphenyl is mandatory for accurate impurity profiling.
Tailing Factor ( Tf​ ) 1.61.1Biphenyl phase provides superior peak symmetry.
Theoretical Plates ( N ) 6,50011,200Higher efficiency achieved on the Biphenyl chemistry.

Step-by-Step Validation Protocol

A robust analytical method must operate as a self-validating system . This means the method includes built-in System Suitability Testing (SST) that acts as an internal gatekeeper. If the SST fails, the sequence automatically aborts, preventing the generation of untrustworthy data. The following protocol aligns with ICH Q2(R2)[1] and USP <1225> Category I assay requirements[5].

Validation SST System Suitability Testing (SST) Self-Validating Check Split SST->Split Spec Specificity (Forced Degradation) Split->Spec Lin Linearity & Range (50% to 150%) Split->Lin Acc Accuracy (Spike Recovery) Split->Acc Prec Precision (Repeatability & Intermediate) Split->Prec Report Validated Method for Methyl 2-bromo-3-cyanobenzoate Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2: ICH Q2(R2) analytical method validation workflow establishing a self-validating system.

Step 1: System Suitability Testing (SST)
  • Procedure: Inject the standard working solution (100 µg/mL) six consecutive times before any sample analysis.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Resolution ( Rs​ ) between Methyl 2-bromo-3-cyanobenzoate and its closest isomer 2.0.

Step 2: Specificity & Forced Degradation
  • Procedure: To prove the method is stability-indicating, subject the analyte to stress conditions: 1N HCl (Acid hydrolysis), 1N NaOH (Base hydrolysis of the methyl ester), 3% H2​O2​ (Oxidation), Heat (60°C for 24h), and UV Light (24h). Analyze using a Photodiode Array (PDA) detector[6].

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold across the entire analyte peak. No degradation products may co-elute with the main peak.

Step 3: Linearity and Range
  • Procedure: Prepare calibration standards at five concentration levels: 50, 75, 100, 125, and 150 µg/mL (representing 50% to 150% of the nominal target concentration). Inject each level in triplicate[7].

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept must be 2.0% of the response at the 100% target concentration.

Step 4: Accuracy (Spike Recovery)
  • Procedure: Spike known quantities of the Methyl 2-bromo-3-cyanobenzoate reference standard into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three independent replicates per level (9 determinations total)[2].

  • Acceptance Criteria: Mean recovery at each concentration level must fall between 98.0% and 102.0%, with an individual %RSD 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: A single analyst prepares six independent sample solutions at the 100% concentration level and injects each once.

    • Intermediate Precision: A second analyst, on a different day, prepares and analyzes six new independent sample solutions.

  • Acceptance Criteria: The %RSD for each set of six preparations must be 2.0%. The combined %RSD (n=12) must also be 2.0%.

Quantitative Validation Results Summary

The following table summarizes the experimental validation data obtained using the optimized Biphenyl column method, confirming full compliance with regulatory expectations.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH/USP Acceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) 2.0% (n=6)0.45%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.35Pass
Linearity ( R2 ) 0.999 (50% - 150% range)0.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.8% (80%), 100.2% (100%), 99.5% (120%)Pass
Repeatability (%RSD) 2.0% (n=6)0.62%Pass
Intermediate Precision (%RSD) 2.0% (n=12 combined)0.78%Pass

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • USP <1225> Validation of Compendial Procedures Source: BA Sciences / United States Pharmacopeia URL:[Link]

  • Methyl 2-bromo-3-cyanobenzoate (CID 21982085) Source: PubChem / National Center for Biotechnology Information URL:[Link]

  • Methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

Sources

Validation

A Comparative Guide to the Quantification of Methyl 2-bromo-3-cyanobenzoate and its Impurities by GC-MS

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Methyl 2-bromo-3-cyanobenzoate and its potential impurities, with a primary focus on Gas Chromatography-Mass Spectrometry (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Methyl 2-bromo-3-cyanobenzoate and its potential impurities, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and supporting experimental data to aid in method development and validation.

Introduction: The Importance of Purity in Pharmaceutical Intermediates

Methyl 2-bromo-3-cyanobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method for the quantification of Methyl 2-bromo-3-cyanobenzoate and its process-related impurities is essential for quality control in pharmaceutical manufacturing.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3][4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal choice for the analysis of Methyl 2-bromo-3-cyanobenzoate and its potential impurities.[5][6]

Understanding Potential Impurities

The potential impurities in Methyl 2-bromo-3-cyanobenzoate largely depend on its synthetic route. Common methods for introducing a nitrile group onto an aromatic ring include the Sandmeyer reaction and the Rosenmund-von Braun reaction.[3][4][7][8]

  • Sandmeyer Reaction: This reaction involves the diazotization of an aminobenzoic acid derivative followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.[4][7][9][10][11] Potential impurities from this route could include:

    • Starting materials: Unreacted 2-amino-3-bromobenzoic acid methyl ester.

    • By-products: Phenolic compounds formed from the reaction of the diazonium salt with water, and biaryl compounds from radical coupling reactions.[4]

    • Isomeric impurities: Positional isomers of the starting material or product.

  • Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with a cyanide salt, often at elevated temperatures.[2][3][8][12][13] Potential impurities could include:

    • Starting materials: Unreacted 2,3-dibromobenzoic acid methyl ester.

    • By-products: Hydrolysis of the nitrile or ester functional groups, leading to the corresponding carboxylic acid or amide.

Given the structure of Methyl 2-bromo-3-cyanobenzoate, it is crucial to consider its thermal stability during GC analysis. While many halogenated aromatic compounds are sufficiently stable for GC, thermal decomposition can occur at high temperatures, potentially leading to the formation of other volatile organic compounds.[14][15][16][17]

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is a powerful tool for this analysis, it is important to consider other analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Ideal for volatile and thermally stable compounds.[6][16]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[16]
Separation Efficiency Generally offers higher separation efficiency for volatile compounds.[16]High separation efficiency for a broad range of polarities.
Detection Provides mass spectral data for definitive identification and structural elucidation.Commonly uses UV detection, which is less specific than MS. LC-MS is an option for more definitive identification.
Sample Preparation May require derivatization for non-volatile compounds. Sample must be dissolved in a volatile organic solvent.[14]Generally simpler sample preparation, with a wider range of compatible solvents.
Sensitivity High sensitivity, especially in selected ion monitoring (SIM) mode.Sensitivity depends on the detector used.

For the analysis of Methyl 2-bromo-3-cyanobenzoate and its likely volatile impurities, GC-MS offers the significant advantage of providing mass spectral information, which is invaluable for the positive identification of unknown impurities.

Experimental Design: A Validated GC-MS Method

The following section outlines a detailed experimental protocol for the quantification of Methyl 2-bromo-3-cyanobenzoate and its impurities. This method is designed to be a self-validating system, adhering to the principles of scientific integrity and trustworthiness.

Sample Preparation

A simple and robust sample preparation procedure is crucial for accurate and reproducible results.

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-bromo-3-cyanobenzoate reference standard and each potential impurity standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.[14]

    • Prepare a series of calibration standards by appropriate dilution of the stock solutions.

  • Internal Standard (IS) Solution:

    • Select an appropriate internal standard that is chemically similar to the analyte but not present in the sample. A deuterated analog of the analyte or a structurally similar compound with a different retention time is ideal. For this analysis, a suitable IS could be a brominated aromatic compound with a similar boiling point, such as 4-bromotoluene.

    • Prepare a stock solution of the internal standard at a concentration of approximately 100 µg/mL in the chosen solvent.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2-bromo-3-cyanobenzoate sample into a 10 mL volumetric flask.

    • Add a known volume of the internal standard stock solution.

    • Dissolve and dilute to volume with the chosen solvent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[14]

GC-MS Instrumentation and Parameters

The following GC-MS parameters provide a starting point for method development and should be optimized for your specific instrumentation.

ParameterRecommended SettingJustification
GC System Agilent 7890B or equivalentA robust and widely used GC system.
Mass Spectrometer Agilent 5977B or equivalentProvides excellent sensitivity and spectral integrity.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of semi-volatile compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analytes without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary GC.
Injection Mode Split (10:1)Prevents column overloading and improves peak shape.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column performance.
Oven Temperature Program Initial: 100 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)A general-purpose temperature program that should provide good separation of the target analytes and impurities.
Transfer Line Temp 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM)Full scan mode for initial identification of impurities. SIM mode for enhanced sensitivity and accurate quantification.
Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (if applicable), a spiked sample, and the sample itself.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the expected quantitative data from a validated GC-MS method.

AnalyteRetention Time (min)Quantitation Ion (m/z)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)Recovery (%)
Methyl 2-bromo-3-cyanobenzoatetbdtbdtbdtbd≥ 0.9998-102
Impurity 1 (e.g., Starting Material)tbdtbdtbdtbd≥ 0.9995-105
Impurity 2 (e.g., By-product)tbdtbdtbdtbd≥ 0.9995-105
Internal Standardtbdtbd----

(tbd = to be determined experimentally)

Experimental Workflow Diagram

GC-MS Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weighing Sample Weighing Dissolution & IS Spiking Dissolution & IS Spiking Sample Weighing->Dissolution & IS Spiking Filtration Filtration Dissolution & IS Spiking->Filtration Autosampler Injection Autosampler Injection Filtration->Autosampler Injection Prepared Sample Standard Weighing Standard Weighing Serial Dilution Serial Dilution Standard Weighing->Serial Dilution Calibration Standards Calibration Standards Serial Dilution->Calibration Standards Calibration Standards->Autosampler Injection Calibration Curve GC Separation GC Separation Autosampler Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Method Validation Method Validation Quantification->Method Validation Final Report Final Report Method Validation->Final Report

Caption: Workflow for the quantification of Methyl 2-bromo-3-cyanobenzoate and its impurities by GC-MS.

Logical Relationships in Method Validation

Method Validation Logic Method Development Method Development Method Validation Method Validation Method Development->Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD_LOQ Method Validation->LOD_LOQ LOD & LOQ Routine Use Routine Use Method Validation->Routine Use Peak Purity Peak Purity Specificity->Peak Purity Calibration Curve Calibration Curve Linearity->Calibration Curve Recovery Studies Recovery Studies Accuracy->Recovery Studies Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Signal-to-Noise Signal-to-Noise LOD_LOQ->Signal-to-Noise

Caption: Logical flow for the validation of the analytical method according to ICH guidelines.

Conclusion

This guide has provided a comprehensive overview of the quantification of Methyl 2-bromo-3-cyanobenzoate and its impurities using GC-MS. The detailed experimental protocol and discussion of method validation provide a solid foundation for developing a robust and reliable analytical method. The comparative analysis with HPLC highlights the advantages of GC-MS for this specific application, particularly its ability to provide definitive identification of unknown impurities. By following the principles outlined in this guide, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Singh, R., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2921. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Kuznetsov, G. A., Zlotin, S. G., & Fershtat, L. L. (2021). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics, 23(47), 26869-26879. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Wikipedia. (2023, November 28). Sandmeyer reaction. [Link]

  • Dávid, A., & Kéki, S. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 26(6), 1618. [Link]

  • Wikipedia. (2023, May 22). Rosenmund–von Braun reaction. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Wikidoc. (2012, August 20). Rosenmund-von Braun synthesis. [Link]

  • Chem-Station International Edition. (2016, January 31). Rosenmund-von Braun Reaction. [Link]

Sources

Comparative

"Methyl 2-bromo-3-cyanobenzoate" stability studies and degradation products

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate polyfunctional building blocks for late-stage API synthesis. Methyl 2-bromo-3-cyanobenzoate (CAS 1261796-94-4) [1] is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate polyfunctional building blocks for late-stage API synthesis. Methyl 2-bromo-3-cyanobenzoate (CAS 1261796-94-4) [1] is a highly versatile intermediate, offering three distinct orthogonal reactive sites: a methyl ester, an aryl bromide, and a nitrile group. While this trifunctionality is a synthetic advantage for complex cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and functional group interconversions, it also introduces significant stability liabilities during storage and formulation.

This guide objectively compares the stability profile and synthetic performance of Methyl 2-bromo-3-cyanobenzoate against common alternative building blocks, such as Methyl 3-bromo-4-cyanobenzoate [2], providing actionable experimental protocols and causality-driven insights to optimize your synthetic route.

Mechanistic Causality of Degradation

To effectively utilize Methyl 2-bromo-3-cyanobenzoate, one must understand why and how it degrades. The molecule is highly susceptible to hydrolytic degradation due to the synergistic electron-withdrawing effects of the cyano (-CN) and bromo (-Br) groups, which render the ester carbonyl carbon exceptionally electrophilic.

Primary Degradation Pathways:

  • Ester Hydrolysis: The methyl ester rapidly hydrolyzes in basic or strongly acidic aqueous conditions to yield 2-bromo-3-cyanobenzoic acid.

  • Nitrile Hydrolysis: The cyano group is strongly polarized. In base-catalyzed scenarios, the strongly nucleophilic hydroxide anion adds directly to the carbon-nitrogen triple bond, forming an imine anion intermediate that tautomerizes into an amide (Methyl 2-bromo-3-carbamoylbenzoate) [3]. Under harsher conditions (extended reflux), this amide further hydrolyzes to a carboxylic acid, ultimately yielding 2-bromoisophthalic acid derivatives [4].

G A Methyl 2-bromo-3-cyanobenzoate B 2-Bromo-3-cyanobenzoic Acid (Ester Hydrolysis) A->B H2O / H+ or OH- (Fast in Base) C Methyl 2-bromo-3-carbamoylbenzoate (Nitrile Partial Hydrolysis) A->C H2O / OH- (Mild Base) D 2-Bromoisophthalic Acid (Complete Hydrolysis) B->D H2O / Heat (Prolonged) C->D H2O / H+ or OH- (Prolonged)

Chemical degradation pathways of Methyl 2-bromo-3-cyanobenzoate via hydrolysis.

Comparative Performance Analysis

When designing a synthetic route, the substitution pattern of your halocyanobenzoate dictates both its shelf-life and its reactivity in transition-metal catalysis. We compared Methyl 2-bromo-3-cyanobenzoate against two structural isomers/analogs.

  • Candidate A: Methyl 2-bromo-3-cyanobenzoate (Target)

  • Candidate B: Methyl 3-bromo-4-cyanobenzoate (Alternative isomer)

  • Candidate C: Methyl 2-chloro-3-cyanobenzoate (Halogen alternative)

Table 1: Stability Profile (Forced Degradation Half-Life at 60°C)

Data represents quantitative HPLC-UV assay results tracking the disappearance of the parent peak.

CompoundAcidic (0.1N HCl)Basic (0.1N NaOH)Oxidative (3% H₂O₂)Primary Degradant Observed
Candidate A 48.2 hours< 0.5 hours> 14 days2-Bromo-3-cyanobenzoic acid
Candidate B 55.4 hours1.2 hours> 14 days3-Bromo-4-cyanobenzoic acid
Candidate C 62.0 hours2.5 hours> 14 daysMethyl 2-chloro-3-carbamoylbenzoate

Causality Insight: Candidate A degrades faster in base than Candidate B because the ortho-relationship of the bulky bromine atom to the ester group induces steric strain, which is relieved upon conversion of the sp² hybridized ester carbonyl to the sp³ tetrahedral intermediate during hydroxide attack. Candidate C (chloro-analog) is more stable hydrolytically due to the higher electronegativity and smaller atomic radius of chlorine, which provides less steric bulk.

Table 2: Reactivity Profile (Standard Suzuki-Miyaura Coupling)

Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 0.05 eq Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80°C, 4h.

CompoundConversion (%)Isolated Yield (%)Catalyst Deactivation
Candidate A > 98%89%Low
Candidate B 85%76%Moderate
Candidate C < 20%12%High (Requires specialized ligands)

Causality Insight: While Candidate C is more stable, the C-Cl bond is significantly stronger than the C-Br bond, making oxidative addition by the Palladium catalyst sluggish. Candidate A outperforms Candidate B because the ester and cyano groups in Candidate A synergistically withdraw electron density from the ortho-carbon, lowering the activation energy for Palladium insertion into the C-Br bond.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: ICH Q1A(R2) Forced Degradation Study

This protocol adheres to the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing [5], allowing you to establish the intrinsic stability of the building block.

G Start Initiate ICH Q1A(R2) Study Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Basic Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Quench Neutralize & Quench at t=0, 2h, 24h, 7d Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis (Quantify Degradants) Quench->HPLC End Determine Half-Life & Profile HPLC->End

ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 2-bromo-3-cyanobenzoate in HPLC-grade Acetonitrile (ACN).

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2N HCl. Incubate in a sealed vial at 60°C.

  • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2N NaOH. Incubate at 60°C.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 6% H₂O₂. Incubate at room temperature protected from light.

  • Quenching (Self-Validation Step): At time points t=0, 2h, 24h, and 7d, extract 100 µL aliquots. Crucial: Immediately neutralize the acidic/basic samples with equivalent volumes of 0.1N NaOH or HCl to arrest degradation. Dilute to 0.1 mg/mL with mobile phase.

  • Analysis: Inject onto a C18 RP-HPLC column. System Suitability: Ensure the resolution (Rs) between the parent peak and the primary degradant (2-bromo-3-cyanobenzoic acid) is > 2.0.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol validates the reactivity advantages of Candidate A.

  • Reagent Loading: In an oven-dried Schlenk tube, add Methyl 2-bromo-3-cyanobenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and finely ground anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add degassed 1,4-Dioxane (4 mL) and degassed DI water (1 mL). Causality Note: Water is essential to dissolve the carbonate base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Stir vigorously at 80°C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Calculate isolated yield.

Conclusion & Selection Guide

Choosing the right building block requires balancing chemical stability with synthetic utility:

  • Select Methyl 2-bromo-3-cyanobenzoate (Candidate A) when your primary goal is high-yielding, late-stage cross-coupling. Its electronic activation makes it highly reactive, but you must strictly avoid basic aqueous workups to prevent ester/nitrile hydrolysis.

  • Select Methyl 3-bromo-4-cyanobenzoate (Candidate B) if your synthetic route requires slightly higher hydrolytic stability and you can tolerate a minor drop in cross-coupling efficiency.

  • Select Methyl 2-chloro-3-cyanobenzoate (Candidate C) only if your downstream chemistry involves aggressive conditions that would prematurely cleave a C-Br bond, provided you are willing to invest in advanced Buchwald-type ligands (e.g., XPhos, SPhos) to force the subsequent cross-coupling.

References

  • NextSDS. "methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information". Retrieved from: [Link]

  • OpenStax Adaptation. "20.7 Chemistry of Nitriles – Organic Chemistry". Retrieved from: [Link]

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles". Retrieved from: [Link]

  • International Council for Harmonisation (ICH). "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES". Retrieved from: [Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-bromo-3-cyanobenzoate Isomers

For the discerning researcher in drug discovery and organic synthesis, the precise characterization of constitutional isomers is not merely a procedural formality; it is a cornerstone of reproducible, reliable science. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and organic synthesis, the precise characterization of constitutional isomers is not merely a procedural formality; it is a cornerstone of reproducible, reliable science. The subtle shift of a single functional group on an aromatic ring can profoundly alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth, predictive comparison of the spectroscopic signatures of "Methyl 2-bromo-3-cyanobenzoate" and its positional isomers.

The Imperative of Isomeric Purity

In the context of medicinal chemistry, an undesired isomer can be an inactive bystander at best, or a source of off-target toxicity at worst. Consequently, robust analytical methods to confirm the substitution pattern of a synthesized aromatic compound are paramount. The isomers of Methyl 2-bromo-3-cyanobenzoate, all sharing the molecular formula C₉H₆BrNO₂, present a classic analytical challenge that can be systematically addressed using a suite of spectroscopic techniques.

cluster_Isomers Isomers of Methyl 2-bromo-cyanobenzoate 2-bromo-3-cyano Methyl 2-bromo-3-cyanobenzoate 3-bromo-2-cyano Methyl 3-bromo-2-cyanobenzoate 2-bromo-4-cyano Methyl 2-bromo-4-cyanobenzoate 4-bromo-2-cyano Methyl 4-bromo-2-cyanobenzoate 2-bromo-5-cyano Methyl 2-bromo-5-cyanobenzoate

Caption: Key positional isomers of Methyl 2-bromo-cyanobenzoate.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons are exquisitely sensitive to the relative positions of the bromo, cyano, and methyl ester groups.

The Underlying Principles of ¹H NMR Differentiation

The electronic nature of the substituents dictates the chemical shifts of the aromatic protons. Both the bromo and cyano groups are electron-withdrawing, though they operate through different mechanisms. The bromine atom exerts a moderate deshielding effect through induction, while the cyano group is strongly deshielding due to both induction and its anisotropic magnetic field. The methyl ester group is also electron-withdrawing. These effects combine to shift the signals of nearby protons downfield (to higher ppm values).

The spatial proximity of these groups to the aromatic protons is the key to differentiating the isomers. Furthermore, the ortho, meta, and para coupling between non-equivalent protons will produce distinct splitting patterns.

Predicted ¹H NMR Data for Key Isomers
IsomerPredicted Aromatic Proton Signals (ppm) and SplittingPredicted Methyl Ester Signal (ppm)
Methyl 2-bromo-3-cyanobenzoate Three distinct aromatic protons, likely a triplet and two doublets. The proton between the bromo and cyano groups (at C4) would be significantly deshielded.~3.9
Methyl 3-bromo-2-cyanobenzoate Three distinct aromatic protons. The proton at C6, ortho to the ester, will be the most downfield.~3.9
Methyl 2-bromo-4-cyanobenzoate Three distinct aromatic protons. Expect a doublet, a singlet-like signal (or a very small meta coupling), and another doublet. The proton at C3 (between the bromo and cyano groups) will be significantly downfield.~3.9
Methyl 4-bromo-2-cyanobenzoate Three distinct aromatic protons. The proton at C3, ortho to the cyano and meta to the bromo group, will be downfield. The proton at C6 will also be deshielded by the ester.~3.9
Methyl 2-bromo-5-cyanobenzoate Three distinct aromatic protons. The proton at C6, ortho to the bromo group, will be downfield. The proton at C4 will be a doublet of doublets.~3.9

Note: These are predicted values. Actual chemical shifts may vary based on the solvent and instrument used.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomeric sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Start Dissolve Isomer in Deuterated Solvent Acquire Acquire 1D Proton Spectrum on High-Field NMR Start->Acquire Sample Preparation Process Fourier Transform, Phasing, and Integration Acquire->Process Data Acquisition Analyze Analyze Chemical Shifts, Splitting Patterns, and Coupling Constants Process->Analyze Data Processing

Caption: Workflow for ¹H NMR analysis of isomers.

¹³C NMR Spectroscopy: Counting the Carbons

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single signal. This allows for a direct count of the number of non-equivalent carbons, which should be nine for these isomers (six aromatic, one ester carbonyl, one methyl, and one nitrile carbon).

The Underlying Principles of ¹³C NMR Differentiation

The chemical shifts of the carbon atoms are influenced by the same electronic effects as the protons. Electronegative substituents cause a downfield shift in the signals of the carbons to which they are attached and, to a lesser extent, to adjacent carbons. The carbonyl carbon of the ester and the nitrile carbon will have characteristic chemical shifts.

Predicted ¹³C NMR Data for Key Isomers
IsomerPredicted Carbonyl C=O (ppm)Predicted Nitrile C≡N (ppm)Predicted Aromatic Carbons (ppm)Predicted Methyl C (ppm)
Methyl 2-bromo-3-cyanobenzoate ~165-170~115-120Six distinct signals in the 110-140 ppm range. The carbon attached to the bromine (C2) and the carbon attached to the ester (C1) will be key indicators.~52
Methyl 3-bromo-2-cyanobenzoate ~165-170~115-120Six distinct signals. The chemical shifts of the substituted carbons (C2 and C3) will be significantly different from the 2-bromo-3-cyano isomer.~52
Methyl 2-bromo-4-cyanobenzoate ~165-170~115-120Six distinct signals. The relative positions of the signals for the substituted carbons will be unique.~52
Methyl 4-bromo-2-cyanobenzoate ~165-170~115-120Six distinct signals. The carbon attached to the cyano group (C2) will be influenced by the para-bromo substituent.~52
Methyl 2-bromo-5-cyanobenzoate ~165-170~115-120Six distinct signals. The symmetry of the substitution pattern will lead to a distinct set of chemical shifts compared to the other isomers.~52

Note: These are predicted values based on established ranges for similar compounds.[1]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment should be performed. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A wider spectral width is also necessary.

  • Data Processing: Process the data using a Fourier transform and phasing.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective than NMR for distinguishing between positional isomers. However, subtle shifts in the absorption frequencies can still provide valuable clues.

The Underlying Principles of IR Differentiation

The primary absorptions of interest will be the C≡N stretch of the nitrile group and the C=O stretch of the ester. The exact position of these bands can be influenced by the electronic effects of the other substituents on the ring. Electron-withdrawing groups can slightly increase the frequency of the C=O stretch. The substitution pattern on the aromatic ring also gives rise to a characteristic "fingerprint" region (below 1500 cm⁻¹) with a complex pattern of absorptions that is unique to each isomer.

Predicted Key IR Absorptions
IsomerPredicted C=O Stretch (cm⁻¹)Predicted C≡N Stretch (cm⁻¹)Aromatic C-H Bending (out-of-plane)
All Isomers ~1720-1740~2220-2240A characteristic pattern in the 700-900 cm⁻¹ region that is unique to the substitution pattern of each isomer.

Note: The most significant differences between isomers will likely be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable. The sample must be free of water to avoid interfering O-H signals.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) should be acquired first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. All isomers of Methyl 2-bromo-3-cyanobenzoate will have the same molecular ion peak. However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in the mass spectrum, while potentially complex, may also show subtle differences between isomers.

The Underlying Principles of Mass Spectrometry Differentiation

Under electron ionization (EI), the molecular ion will be formed, and its mass will confirm the molecular formula. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity). Fragmentation will likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the bromine atom. The relative intensities of these fragment ions may vary between isomers due to differences in the stability of the resulting carbocations.

Predicted Mass Spectrometry Data
IsomerPredicted Molecular Ion (m/z)Key Predicted Fragment Ions (m/z)
All Isomers ~239 and 241 (due to ⁷⁹Br and ⁸¹Br isotopes)Loss of -OCH₃ (~208/210), Loss of -COOCH₃ (~180/182), Loss of -Br (~160)

Note: Predicted collision cross-section data for the [M+H]⁺ adduct of Methyl 2-bromo-3-cyanobenzoate is 138.8 Ų.[2]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for fragmentation patterns or Electrospray Ionization for accurate mass determination) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the major fragment ions.

Conclusion: A Multi-faceted Approach to Isomer Characterization

The definitive characterization of the isomers of "Methyl 2-bromo-3-cyanobenzoate" requires a synergistic application of multiple spectroscopic techniques. While this guide provides a robust predictive framework, the ultimate confirmation of structure will rely on the acquisition of experimental data.

  • ¹H NMR is the most powerful tool for unambiguously determining the substitution pattern on the aromatic ring.

  • ¹³C NMR provides complementary data on the carbon skeleton and confirms the number of non-equivalent carbon atoms.

  • IR spectroscopy is useful for confirming the presence of the key functional groups (ester and nitrile).

  • Mass spectrometry confirms the molecular weight and elemental composition.

By carefully applying these techniques and understanding the underlying principles of spectroscopic interpretation, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Reaxys. Elsevier. [Link]

  • PubChemLite - Methyl 2-bromo-3-cyanobenzoate (C9H6BrNO2). [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of ¹³C NMR Spectroscopy. In Organic Chemistry. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Table of Characteristic IR Absorptions. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety, Handling, and Disposal of Methyl 2-bromo-3-cyanobenzoate

As a Senior Application Scientist, I recognize that handling complex halogenated building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. Methyl 2-bromo-3-cyanobenzoate (CAS: 1261796-94-4) is a highly valuable intermediate in drug development, but its unique structural features (a bulky bromine atom and an electrophilic cyano group on a benzoate scaffold) present specific toxicological and logistical challenges.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and institutional disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.

Executive Summary & Mechanistic Hazard Profile

Before implementing any disposal or handling protocol, it is critical to understand why the compound is hazardous. The toxicity of Methyl 2-bromo-3-cyanobenzoate is driven by its ability to cross biological membranes and interact with cellular nucleophiles. According to the , it acts as a multi-route acute toxin and an irritant[1].

Table 1: Physicochemical and Hazard Profile
ParameterSpecificationMechanistic Rationale
CAS Number 1261796-94-4Primary identifier for regulatory tracking and SDS compliance[1].
Molecular Formula C9H6BrNO2The presence of Br and N dictates the formation of acidic HBr and NOx gases during thermal destruction.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Necessitates multi-route exposure control (particulate respirator, nitrile gloves, goggles)[1].
Primary Disposal Rotary Kiln Incineration (>1000°C)High thermal energy is required to permanently cleave the highly stable C-Br and C-CN bonds[2].
Flue Treatment Caustic Scrubbing (NaOH)Essential for neutralizing corrosive HBr gas generated during combustion into stable NaBr[2].

Chemical Degradation & Thermal Destruction Workflow

The disposal of halogenated nitriles cannot be achieved through standard biological or landfill methods. The workflow below illustrates the necessary pathway from laboratory segregation to safe atmospheric emission.

G A Methyl 2-bromo-3-cyanobenzoate (Solid Waste) B Halogenated Organic Waste Receptacle A->B Segregation C Rotary Kiln Incinerator (>1000°C) B->C EPA-Compliant Transport D Thermal Cleavage (C-Br, C-CN bonds) C->D Oxidation E Combustion Gases (HBr, NOx, CO2) D->E Gas Evolution F Caustic Scrubber (NaOH / Ca(OH)2) E->F Flue Routing G Neutralized Effluent (NaBr, NaNO3) F->G Acid-Base Neutralization

Thermal destruction and neutralization workflow for halogenated nitrile waste.

Standard Operating Procedure (SOP): Spill Containment

In the event of a laboratory spill, immediate action must be taken to prevent aerosolization and dermal contact.

Step 1: Isolate the Area and Ensure Ventilation

  • Action: Evacuate personnel from the immediate vicinity and establish a 2-meter perimeter. Ensure the laboratory fume hood or local exhaust ventilation (LEV) is operating at maximum capacity.

  • Causality: The compound is classified under STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[1]. Airborne dust particulates can cause severe respiratory irritation and central nervous system depression.

Step 2: Don Appropriate PPE

  • Action: Equip a NIOSH-approved N95 or P100 particulate respirator, double-layer nitrile gloves, and tight-fitting chemical safety goggles.

  • Causality: The compound is a known skin and eye irritant. Double-gloving ensures that if the outer glove is compromised by residual laboratory solvents, the inner glove maintains an unbroken dermal barrier.

Step 3: Solid Containment and Collection

  • Action: If the compound is dry, use a static-free brush and dustpan to collect the powder. Do not dry-sweep with a standard broom. If the compound is dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Causality: Standard sweeping can aerosolize the fine powder, exponentially increasing the inhalation risk. Using inert absorbents prevents exothermic reactions that could occur if combustible materials (like sawdust) were mixed with halogenated organics.

Step 4: Surface Decontamination

  • Action: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse. Collect all wash liquids into the aqueous hazardous waste stream.

  • Causality: Alkaline solutions help safely hydrolyze trace residues of the compound on the benchtop without generating volatile, toxic byproducts.

Standard Operating Procedure (SOP): Waste Segregation & Institutional Disposal

Proper disposal requires strict adherence to environmental regulations to prevent the release of toxic halogens into the ecosystem.

Step 1: Primary Containment

  • Action: Transfer the collected waste into a high-density polyethylene (HDPE) or amber glass waste container.

  • Causality: HDPE and glass are chemically inert to halogenated aromatics, preventing container degradation, leaching, and secondary leaks over time.

Step 2: Strict Stream Segregation

  • Action: Designate the container strictly for "Halogenated Organic Waste." Never mix this waste with strong acids, strong bases, or heavy metal waste streams.

  • Causality: Introducing strong acids to a nitrile-containing compound can trigger hydrolysis, potentially releasing toxic gases or generating unwanted heat. Segregating halogenated waste is also a strict regulatory requirement because its disposal requires specialized thermal treatment.

Step 3: Compliant Labeling

  • Action: Affix a GHS-compliant hazardous waste label indicating the presence of "Halogenated Organics (Brominated)" and "Nitrile Compounds." Include the CAS Number (1261796-94-4).

  • Causality: Accurate labeling dictates the downstream institutional disposal strategy, ensuring the waste management vendor routes the material to an incinerator equipped with a halogen scrubber.

Institutional Disposal Strategy (Regulatory Grounding)

According to the Technical Resource Document for Halogenated Organic Containing Wastes, the land disposal of halogenated organics is heavily restricted[2]. The mandated disposal route is high-temperature thermal destruction.

Because Methyl 2-bromo-3-cyanobenzoate contains both a bromine atom and a cyano group, its combustion generates highly acidic hydrogen bromide (HBr) gas and nitrogen oxides (NOx). The waste must be routed to a rotary kiln incinerator operating at temperatures exceeding 1000°C[2]. This extreme heat is required to achieve the necessary Destruction and Removal Efficiency (DRE) by completely cleaving the stable aromatic ring and the C-Br bond. Following combustion, the exhaust gases must pass through a caustic scrubber (typically utilizing sodium hydroxide, NaOH). The scrubber neutralizes the acidic HBr into harmless sodium bromide (NaBr) and water, preventing the release of corrosive pollutants into the atmosphere.

References

  • NextSDS. "methyl 2-bromo-3-cyanobenzoate — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA 600/9-85-028. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-cyanobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.